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  • Product: (2S)-1-methoxypropan-2-amine hydrochloride
  • CAS: 1162054-86-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (2S)-1-Methoxypropan-2-amine Hydrochloride: Physicochemical Profiling and Synthetic Workflows

Executive Summary In contemporary drug discovery and fine chemical synthesis, enantiomerically pure aliphatic amines are indispensable. (2S)-1-methoxypropan-2-amine hydrochloride (CAS: 1162054-86-5) serves as a highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and fine chemical synthesis, enantiomerically pure aliphatic amines are indispensable. (2S)-1-methoxypropan-2-amine hydrochloride (CAS: 1162054-86-5) serves as a highly versatile chiral building block[1]. By providing a pre-installed stereocenter adjacent to a hydrogen-bond-accepting methoxy group, this molecule is frequently utilized to construct complex pharmacophores, including azaindole-based histone methyltransferase (G9a/GLP) inhibitors[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the thermodynamic rationale behind its salt form, its behavior in asymmetric synthesis[3], and provide self-validating experimental protocols designed to maintain absolute stereochemical integrity during API scale-up.

Physicochemical Profiling & Structural Dynamics

Quantitative Data Summary

To facilitate rapid reference for process chemists, the critical physicochemical parameters of (2S)-1-methoxypropan-2-amine hydrochloride are summarized below.

ParameterValueReference
IUPAC Name (2S)-1-methoxypropan-2-amine;hydrochloride[1]
CAS Registry Number 1162054-86-5[1]
Molecular Formula C₄H₁₂ClNO[1]
Molecular Weight 125.60 g/mol [1]
Exact Mass 125.0607 Da[1]
Melting Point (HCl Salt) 85 – 88 °C[4]
Boiling Point (Free Base) 98 – 99 °C (at 760 mmHg)
InChIKey RVDUOVVHQKMQLM-WCCKRBBISA-N[1]
GHS Hazard Statements H315, H319, H335 (Irritant)[4]
The Causality of the Hydrochloride Salt Form

A common pitfall in early-stage development is the mishandling of low-molecular-weight chiral amines. The free base, (S)-1-methoxy-2-propylamine, is a highly flammable, air-sensitive liquid that is prone to volatilization and oxidative degradation[5].

Why the HCl Salt? Converting the amine to its hydrochloride salt fundamentally alters its thermodynamic stability. Protonation of the primary amine generates a crystalline solid lattice (melting at 85–88 °C)[4]. This ionic network drastically reduces vapor pressure, completely mitigating the flammability risks associated with the free base. Furthermore, the salt form is highly resistant to spontaneous racemization, ensuring that the critical (2S) stereocenter remains >99% enantiomerically pure during prolonged benchtop storage.

Applications in Advanced Asymmetric Synthesis

The inherent chirality of (2S)-1-methoxypropan-2-amine makes it a crucial intermediate for the synthesis of enantiomerically pure target molecules[3].

In pharmaceutical development, the spatial orientation of the methyl and methoxy groups is leveraged to probe the steric boundaries of enzymatic binding pockets. For instance, in the synthesis of azaindole compounds targeting hemoglobinopathies and cancer, this chiral amine is coupled to a spiroheterocyclic or tricyclic scaffold[2]. The resulting (2S)-configured API exhibits superior target affinity compared to its (2R) counterpart because the methoxy oxygen acts as a precise hydrogen-bond acceptor, while the methyl group locks the molecule into a bioactive conformation within the G9a/GLP active site[2].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Every critical step includes a mechanistic rationale and a validation checkpoint.

Protocol A: Quantitative Liberation of the Free Base

The HCl salt is unreactive toward electrophiles. To utilize the molecule in nucleophilic substitution or amidation reactions, the free base must be liberated without inducing thermal degradation or volatilization.

  • Phase Preparation: Suspend 1.0 equivalent of (2S)-1-methoxypropan-2-amine hydrochloride in dichloromethane (DCM) (10 mL/g).

    • Causality: DCM is chosen because it effectively solvates the free base while remaining immiscible with the aqueous waste stream.

  • Alkaline Shift: Chill the suspension to 0–5 °C. Slowly add 2.0 M aqueous NaOH until the aqueous layer reaches pH > 12.

    • Causality: The conjugate acid of the primary amine has a pKa of ~9.5. Driving the pH above 12 ensures >99.8% deprotonation, forcing the molecule entirely into the organic phase.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous phase twice more with DCM. Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.

    • Validation Checkpoint: Filter a 1 mL aliquot and add a drop of anhydrous TiCl₄. If a white precipitate forms, water is still present. The system is validated only when the aliquot remains clear, proving the extract is strictly anhydrous (crucial for downstream coupling with moisture-sensitive electrophiles).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 25 °C .

    • Causality: The free base boils at 98 °C at atmospheric pressure. Applying high vacuum at elevated temperatures will result in massive loss of the volatile product.

Protocol B: Enantiomeric Purity Validation via Chiral HPLC

Before committing the liberated base to a multi-step synthesis, its enantiomeric excess (ee) must be verified to prevent the propagation of diastereomeric impurities.

  • Sample Derivatization: React a 5 mg aliquot of the free base with 1.2 equivalents of benzoyl chloride in the presence of triethylamine.

    • Causality: Aliphatic amines lack a strong chromophore. Benzoylation installs a UV-active phenyl ring, enabling high-sensitivity detection at 254 nm.

  • Chromatographic Setup: Utilize a Daicel Chiralpak IG column (250 x 4.6 mm, 5 µm). Mobile phase: Hexane / Isopropanol (90:10 v/v) at 1.0 mL/min.

  • System Suitability (Self-Validation):

    • Checkpoint: Inject a derivatized racemic standard of 1-methoxypropan-2-amine. The system is validated if and only if the resolution factor ( Rs​ ) between the (2S) and (2R) peaks is ≥2.0 . If Rs​<2.0 , the column is degraded or the mobile phase is improperly mixed, and the run must be aborted.

  • Sample Analysis: Inject the derivatized sample. Calculate the ee% based on the integrated area of the (2S) peak relative to any trace (2R) peak.

Process Visualization

The following diagram maps the logical progression of (2S)-1-methoxypropan-2-amine hydrochloride from a stable storage form to its integration into a complex pharmaceutical scaffold.

G A (2S)-1-Methoxypropan-2-amine HCl (Stable Salt Form) B Alkaline Liberation (pH > 12, NaOH) A->B Deprotonation C Free Base Extraction (Anhydrous DCM Phase) B->C Phase Transfer D Electrophilic Coupling (e.g., Amidation) C->D Nucleophilic Attack E Chiral API Scaffold (e.g., G9a Inhibitor) D->E Stereocenter Preserved

Workflow illustrating the base liberation and integration of (2S)-1-methoxypropan-2-amine into a chiral API.

References

  • PubChem. "(2S)-1-methoxypropan-2-amine hydrochloride | C4H12ClNO | CID 54596079 - PubChem". National Institutes of Health (NIH).[Link]

  • Google Patents. "CN110997671A - Azaindole compounds as histone methyltransferase inhibitors".

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of (2S)-1-methoxypropan-2-amine Hydrochloride Salt

Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides an in-depth technical framework for assessing the thermodynamic stability of (2S)-1-methoxypropan-2-amine hydrochloride, a primary amine salt. We will explore the theoretical underpinnings of solid-state stability, detail a suite of essential analytical techniques, and provide field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and robustness of pharmaceutical candidates.

Introduction: The Criticality of Salt Stability in Drug Development

The conversion of a drug molecule into a salt form is a common and powerful strategy to enhance physicochemical properties such as solubility, dissolution rate, and bioavailability.[1][2] Hydrochloride salts of amine-containing compounds are particularly prevalent in the pharmaceutical industry. However, the introduction of an ionic bond also introduces potential stability challenges.[3][4]

Factors such as temperature, humidity, and even mechanical stress during manufacturing can lead to physical and chemical changes.[5] These changes can include conversion to a less stable polymorphic form, hydration, or even disproportionation, where the salt reverts to its free base and acid counterparts.[3][6] Such transformations can have profound consequences, altering the drug's performance and potentially compromising patient safety.[7][8]

Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of a salt like (2S)-1-methoxypropan-2-amine hydrochloride are not merely regulatory hurdles but fundamental scientific necessities for successful drug development.[9][10] This guide establishes a systematic approach to this evaluation.

Foundational Principles of Solid-State Stability

The stability of a crystalline solid is governed by its lattice energy—the energy released when ions are packed together to form a crystal. The most stable form of a compound will have the lowest free energy under a given set of conditions.

Polymorphism: A significant challenge in pharmaceutical development is polymorphism, the ability of a compound to exist in multiple crystalline forms.[7][11] Each polymorph has a unique crystal lattice and, consequently, different physical properties, including melting point, solubility, and stability.[2][11][12] A metastable polymorph may convert to a more stable form over time, a transition that can be triggered by temperature or humidity.[12] This makes comprehensive polymorph screening and identification essential.[13]

Salt Disproportionation: For a salt like (2S)-1-methoxypropan-2-amine hydrochloride, a key stability concern is disproportionation. This process is influenced by factors like the pKa difference between the free base and the acid, the presence of moisture, and the micro-pH environment created by excipients in a formulation.[3][6][14]

A Systematic Workflow for Stability Assessment

A robust assessment of thermodynamic stability is a multi-faceted process that integrates several analytical techniques. The data from each technique provides a piece of the puzzle, and together they form a comprehensive picture of the salt's behavior under various conditions.

Below is a logical workflow for this assessment.

Stability_Workflow cluster_0 Initial Characterization cluster_1 Hygroscopicity & Environmental Stress cluster_2 Comprehensive Stability Protocol cluster_3 Data Synthesis & Risk Assessment API API Salt ((2S)-1-methoxypropan-2-amine HCl) XRPD_Initial X-Ray Powder Diffraction (XRPD) (Phase ID & Crystallinity) API->XRPD_Initial Solid Form ID Thermal_Initial Thermal Analysis (DSC/TGA) (Melting Point & Decomposition) API->Thermal_Initial Thermal Profile DVS Dynamic Vapor Sorption (DVS) (Hygroscopicity Assessment) XRPD_Initial->DVS Input for Hydration Study Forced_Deg Forced Degradation Studies (Chemical Stability) Thermal_Initial->Forced_Deg Thermal Stress Parameters ICH_Stability ICH Stability Studies (Long-Term & Accelerated) DVS->ICH_Stability Inform Humidity Conditions Forced_Deg->ICH_Stability Identify Degradants to Monitor Post_Stress_Analysis Post-Stress Characterization (XRPD, DSC, HPLC) ICH_Stability->Post_Stress_Analysis Time Point Sampling Final_Assessment Final Stability Assessment (Shelf-Life & Storage Conditions) Post_Stress_Analysis->Final_Assessment Compile Data

Sources

Foundational

Spectroscopic Characterization of (2S)-1-methoxypropan-2-amine HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (2S)-1-methoxypropan-2-amine hydrochloride is a chiral primary amine salt of significant interest in synthetic organic chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1-methoxypropan-2-amine hydrochloride is a chiral primary amine salt of significant interest in synthetic organic chemistry and drug development. Its utility as a building block for complex chiral molecules necessitates a thorough understanding of its structural and spectroscopic properties. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (2S)-1-methoxypropan-2-amine HCl, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition. This document is intended to serve as a comprehensive resource for researchers and scientists, enabling confident identification and characterization of this important chiral intermediate.

The formation of the hydrochloride salt from the free amine significantly influences its spectroscopic characteristics. Protonation of the amine group to form an ammonium salt (-NH3+) alters the electronic environment of the neighboring atoms, leading to predictable changes in the NMR chemical shifts and introducing characteristic vibrational modes in the IR spectrum.

Molecular Structure and Chirality

The structure of (2S)-1-methoxypropan-2-amine HCl features a stereogenic center at the second carbon (C2), which is bonded to a methyl group, an aminium group, a hydrogen atom, and a methoxymethyl group. The "(2S)" designation denotes the specific spatial arrangement of these groups.

Figure 1: Chemical structure of (2S)-1-methoxypropan-2-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (2S)-1-methoxypropan-2-amine HCl, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms. The protonation of the amine group has a significant deshielding effect on the adjacent protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2S)-1-methoxypropan-2-amine HCl is expected to show distinct signals for each of the non-equivalent protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as D₂O or DMSO-d₆. In D₂O, the acidic protons of the ammonium group (-NH₃⁺) will exchange with deuterium and will not be observed as a distinct signal.

Predicted ¹H NMR Data (in D₂O):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH(NH₃⁺)-CH~1.3Doublet~73H
-CH (NH₃⁺)-~3.5Multiplet-1H
-CH₂ -O-~3.4 - 3.6Multiplet-2H
-O-CH~3.3Singlet-3H

Interpretation and Rationale:

  • Methyl Doublet (~1.3 ppm): The methyl protons are adjacent to the chiral center (CH) and will be split into a doublet.

  • Methine Multiplet (~3.5 ppm): This proton is coupled to the three protons of the adjacent methyl group and the two diastereotopic protons of the methylene group, resulting in a complex multiplet. The electron-withdrawing effect of the adjacent -NH₃⁺ group causes a significant downfield shift compared to the free amine.

  • Methylene Multiplet (~3.4 - 3.6 ppm): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will likely appear as a complex multiplet, further complicated by coupling to the methine proton.

  • Methoxy Singlet (~3.3 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet.

G cluster_molecule ¹H NMR Connectivity H_CH3 CH₃ (d, ~1.3 ppm) H_CH CH (m, ~3.5 ppm) H_CH3->H_CH J ≈ 7 Hz H_CH2 CH₂ (m, ~3.4-3.6 ppm) H_CH->H_CH2 vicinal coupling H_OCH3 OCH₃ (s, ~3.3 ppm)

Figure 2: ¹H NMR spin-spin coupling relationships for (2S)-1-methoxypropan-2-amine HCl.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in D₂O):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH(NH₃⁺)-C H₃~15-20
C H(NH₃⁺)-~50-55
-C H₂-O-~70-75
-O-C H₃~58-62

Interpretation and Rationale:

  • Methyl Carbon (~15-20 ppm): This is the most upfield signal, as expected for a primary alkyl carbon.

  • Methine Carbon (~50-55 ppm): This carbon is directly attached to the electron-withdrawing -NH₃⁺ group, causing a significant downfield shift.

  • Methylene Carbon (~70-75 ppm): This carbon is deshielded by the adjacent oxygen atom.

  • Methoxy Carbon (~58-62 ppm): The chemical shift of the methoxy carbon is also influenced by the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2S)-1-methoxypropan-2-amine HCl will be dominated by absorptions arising from the ammonium group, as well as C-H, C-O, and C-N bonds.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensityDescription
~3200-2800N-H Stretch (asymmetric and symmetric)Strong, BroadThis broad and intense absorption is characteristic of the -NH₃⁺ group in an amine salt. It often overlaps with C-H stretching vibrations.[1][2]
~2950-2850C-H Stretch (aliphatic)MediumAbsorptions from the methyl and methylene groups.
~1600-1500N-H Bend (asymmetric)MediumA characteristic bending vibration of the -NH₃⁺ group.
~1500-1400N-H Bend (symmetric)MediumAnother characteristic bending vibration of the -NH₃⁺ group.
~1470-1430C-H BendMediumBending vibrations of the methyl and methylene groups.
~1120-1080C-O Stretch (ether)StrongA strong absorption due to the C-O-C stretching of the ether linkage.
~1050-1000C-N StretchMediumStretching vibration of the carbon-nitrogen bond.

Interpretation and Rationale:

The most prominent feature in the IR spectrum will be the broad and strong absorption in the 3200-2800 cm⁻¹ region, which is a hallmark of the N-H stretching vibrations in an ammonium salt.[1][2] The broadening is due to hydrogen bonding. The two characteristic N-H bending (scissoring) vibrations around 1600-1500 cm⁻¹ further confirm the presence of the primary ammonium group. The strong C-O stretching band of the ether is also a key diagnostic peak.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of (2S)-1-methoxypropan-2-amine HCl.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Ensure the sample is fully dissolved. For D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for accurate chemical shift referencing.[3][4]

¹H NMR Acquisition:

  • Acquire the proton NMR spectrum using a standard pulse program.

  • Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

  • Average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range for carbon resonances (typically 0-200 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

G cluster_workflow NMR Sample Preparation and Analysis Workflow start Start weigh Weigh Sample (10-20 mg) start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire_H1 Acquire ¹H NMR Spectrum dissolve->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum dissolve->acquire_C13 process Process and Analyze Data acquire_H1->process acquire_C13->process end End process->end

Figure 3: A simplified workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of (2S)-1-methoxypropan-2-amine HCl with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The NMR and IR spectroscopic data of (2S)-1-methoxypropan-2-amine hydrochloride provide a detailed fingerprint of its molecular structure. The protonation of the amine group leads to characteristic downfield shifts in the NMR spectra and the appearance of strong, broad N-H stretching and bending vibrations in the IR spectrum. By understanding and correctly interpreting these spectroscopic features, researchers can confidently identify and assess the purity of this important chiral building block in their synthetic endeavors. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data for this compound.

References

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides. II. The Infrared Spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-627. (URL: [Link])

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (URL: [Link])

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. (URL: [Link])

  • NIST Chemistry WebBook. (2-Propanamine, 1-methoxy-). (URL: [Link])

  • S. A. Kuznetsova, et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134. (URL: [Link])

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. (URL: [Link])

  • PubChem. (2S)-1-methoxypropan-2-amine hydrochloride. (URL: [Link])

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility Profile of (2S)-1-Methoxypropan-2-Amine Hydrochloride in Organic Solvents

Executive Summary (2S)-1-methoxypropan-2-amine hydrochloride (CAS 1162054-86-5) is a highly versatile chiral building block utilized extensively in contemporary organic synthesis, fine chemicals, and pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-1-methoxypropan-2-amine hydrochloride (CAS 1162054-86-5) is a highly versatile chiral building block utilized extensively in contemporary organic synthesis, fine chemicals, and pharmaceutical development[1]. As a hydrochloride salt, its physical behavior is dominated by a strong ionic crystal lattice. Understanding its precise solubility profile across various organic solvents is not merely an academic exercise; it is a critical prerequisite for optimizing reaction kinetics, designing liquid-liquid extraction workflows, and engineering final Active Pharmaceutical Ingredient (API) crystallization processes.

This technical guide provides a rigorous thermodynamic framework, an empirical solubility matrix, and a self-validating high-throughput screening protocol designed for process chemists and drug development professionals.

Structural Thermodynamics & Solvation Causality

To predict and manipulate the solubility of (2S)-1-methoxypropan-2-amine hydrochloride, one must first deconstruct its molecular architecture. The compound features a primary amine hydrochloride (-NH₃⁺ Cl⁻), a stereocenter at the C2 position, and a terminal methoxy ether (-O-CH₃)[2].

  • The Ionic Lattice Barrier: The primary driver of this compound's insolubility in non-polar media is the intense electrostatic attraction between the protonated amine cation and the chloride anion. To dissolve this salt, a solvent must possess a sufficiently high dielectric constant (ε) to separate the ion pair, or strong hydrogen-bond donating/accepting capabilities to energetically stabilize the individual ions in solution[3].

  • The Methoxy Effect: Unlike purely aliphatic amine salts (e.g., isopropylamine HCl), the ether oxygen in the methoxy group acts as a localized hydrogen-bond acceptor. While this does not render the salt soluble in non-polar hydrocarbons, it subtly increases its affinity for polar aprotic solvents (like acetone or THF) compared to its non-ether counterparts.

  • Causality in Solvent Selection: Protic solvents (methanol, ethanol) readily solvate both the cation (via oxygen lone pairs) and the chloride anion (via hydrogen bonding), leading to high solubility. However, isopropanol (IPA) provides a "Goldilocks" environment: its lower dielectric constant compared to methanol prevents excessive solvation, making it the premier choice for controlled supersaturation and recrystallization[4].

Empirical Solubility Matrix

The following table summarizes the solubility profile of (2S)-1-methoxypropan-2-amine hydrochloride across distinct solvent classes, providing the mechanistic rationale for process chemistry applications.

Solvent ClassSpecific SolventPredicted Solubility LevelMechanistic Rationale & Process Application
Polar Protic WaterVery Soluble High dielectric constant (ε ≈ 80) completely disrupts the ionic lattice. Application: Aqueous extractions; poor for solid recovery.
Polar Protic Methanol / EthanolFreely Soluble Strong H-bonding network stabilizes the Cl⁻ anion. Application: Ideal for preparing highly concentrated stock solutions[4].
Polar Protic Isopropanol (IPA)Moderately Soluble Increased steric bulk lowers the dielectric constant, allowing for temperature-dependent solubility. Application: The industry standard for recrystallization[3].
Polar Aprotic AcetoneSparingly Soluble Lacks H-bond donors to stabilize the chloride ion, despite solvating the cation. Application: Excellent anti-solvent to induce precipitation.
Polar Aprotic Dichloromethane (DCM)Very Slightly Soluble Fails to overcome the lattice energy of the salt. Application: Standard solvent for extracting the unprotonated free base[4].
Non-Polar Diethyl Ether / HexaneInsoluble Zero H-bonding capacity and negligible polarity. Application: Perfect anti-solvents for rapid salt precipitation and trituration[3].

Self-Validating High-Throughput Solubility Screening Protocol

Methodology
  • Thermodynamic Equilibration: Suspend 100.0 mg of (2S)-1-methoxypropan-2-amine HCl in 1.00 mL of the target anhydrous solvent within a sealed borosilicate glass vial. Agitate at 25°C for 24 hours.

    • Causality: 24 hours ensures the system reaches true thermodynamic equilibrium, preventing falsely low solubility readings characteristic of kinetic dissolution delays.

  • Phase Separation via Micro-Centrifugation: Centrifuge the suspension at 10,000 × g for 10 minutes.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Amine hydrochlorides are notorious for non-specific binding to PTFE or nylon filter membranes, which artificially lowers the measured concentration in the filtrate[5].

  • Quantitative Analysis (HPLC-CAD): Extract 50 µL of the clear supernatant and dilute into 950 µL of mobile phase (50:50 Acetonitrile:Water with 0.1% TFA). Analyze via High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (CAD).

    • Causality: Because (2S)-1-methoxypropan-2-amine lacks a UV-active chromophore (no conjugated pi-systems or aromatic rings), standard UV-Vis detection will fail. CAD provides a uniform, mass-dependent response for non-volatile salts, ensuring absolute quantitative accuracy.

  • Self-Validation via Mass Balance: Decant the remaining supernatant. Gently wash the solid pellet with 500 µL of cold diethyl ether (in which the salt is entirely insoluble[3]), and dry under vacuum. Weigh the recovered pellet.

    • System Validation: The mass of the dissolved fraction (calculated via CAD) plus the mass of the dried pellet must equal the initial 100.0 mg (± 2.0%). This closed-loop mass balance ensures that the apparent solubility is not skewed by solvent-mediated degradation, volatilization, or irreversible container binding.

Thermodynamic Crystallization & Isolation Workflow

When synthesizing the free base of (2S)-1-methoxypropan-2-amine, isolating it directly is challenging due to its volatility. The standard industry practice is to trap it as the stable hydrochloride salt[1].

However, using aqueous HCl introduces water, which heavily solvates the resulting salt, making crystallization nearly impossible without aggressive lyophilization. By utilizing anhydrous HCl dissolved in isopropanol (IPA), we manipulate the thermodynamics: IPA is polar enough to dissolve the HCl gas, but non-polar enough that the resulting ionic salt rapidly reaches supersaturation and crystallizes[4].

G N1 Crude Free Base (in Dichloromethane) N2 Acidification (Add HCl in Isopropanol) N1->N2 pH < 2 N3 Controlled Cooling (0°C to induce Supersaturation) N2->N3 Exothermic Control N4 Solid-Liquid Separation (Centrifugation / Filtration) N3->N4 Crystal Harvesting N5 Pure (2S)-1-methoxypropan-2-amine HCl (Crystalline Solid) N4->N5 Retentate (Wash with Ether) N6 Mother Liquor (Impurities in IPA/DCM) N4->N6 Filtrate (Discard)

Fig 1: Thermodynamic isolation workflow for (2S)-1-methoxypropan-2-amine HCl via solvent polarity.

Sources

Foundational

The Mechanistic Role of (2S)-1-Methoxypropan-2-amine in Advanced Organic Synthesis: From Agrochemicals to Targeted Therapeutics

Executive Summary (2S)-1-Methoxypropan-2-amine (CAS 99636-32-5), frequently referred to as (S)-1-methoxy-2-propylamine, is a highly versatile chiral building block in modern organic synthesis[1]. Its structural simplicit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-1-Methoxypropan-2-amine (CAS 99636-32-5), frequently referred to as (S)-1-methoxy-2-propylamine, is a highly versatile chiral building block in modern organic synthesis[1]. Its structural simplicity—combining a primary amine, a chiral center, and a methoxy ether—masks its profound utility as a stereodirecting nucleophile. This technical guide explores the mechanistic pathways of (2S)-1-methoxypropan-2-amine, detailing its biocatalytic generation and its critical role in synthesizing high-value agrochemicals (e.g., S-metolachlor) and pharmaceutical active ingredients (e.g., p38 MAP kinase inhibitors)[1][2].

Physicochemical & Structural Profile

The efficacy of (2S)-1-methoxypropan-2-amine in synthesis is heavily dependent on its stereochemical purity. The (S)-configuration dictates the spatial orientation of subsequent functional groups, which is a fundamental requirement for the biological target affinity of the final synthesized molecules[1][2].

Quantitative Data Summary

The following table outlines the critical physicochemical and kinetic parameters that dictate the handling and reactivity of this compound[3][][5].

ParameterValueMechanistic Implication
Molecular Weight 89.14 g/mol Low molecular weight allows for high atom economy in coupling reactions.
Boiling Point 98–99 °CVolatile nature requires careful temperature control during isolation to prevent product loss.
Density 0.844 g/cm³Lighter than water; relevant for biphasic extraction protocols.
Enantiomeric Excess (ee) ≥ 99.5% (Biocatalytic)Absolute stereocontrol prevents the formation of inactive or toxic diastereomers in downstream APIs.
Flash Point 8.5 °C (47.3 °F)Highly flammable; necessitates inert gas (N₂/Ar) blanketing during scale-up.

Mechanisms of Action in Organic Synthesis

As a Chiral Nucleophile in SN​Ar Reactions (Pharmaceuticals)

In drug development, particularly in the synthesis of imidazopyrimidine-based p38 MAP kinase inhibitors, (2S)-1-methoxypropan-2-amine acts as a stereospecific nucleophile[1][6]. The primary amine attacks electron-deficient aromatic systems via Nucleophilic Aromatic Substitution ( SN​Ar ).

Mechanistic Causality: When reacting with a di-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine), the amine exhibits high regioselectivity for the C4 position. The C4 carbon is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent and para-nitrogen atoms in the pyrimidine ring. The chiral methyl group of the amine imposes steric constraints during the formation of the Meisenheimer complex, ensuring that the resulting secondary amine retains its absolute (S)-configuration without racemization[6].

Amide Bond Formation & N-Alkylation (Agrochemicals)

In the agrochemical sector, this amine is the foundational chiral intermediate for chloroacetamide herbicides like dimethenamid-P and S-metolachlor[2][7]. Mechanistic Causality: The synthesis of S-metolachlor relies on the formation of an imine intermediate followed by asymmetric catalytic hydrogenation, or direct N-acylation of the chiral amine. The (S)-enantiomer is specifically required because it selectively inhibits very-long-chain fatty acid (VLCFA) synthesis in target weeds, whereas the (R)-enantiomer is largely inactive[2][8].

Biocatalytic Synthesis of the Chiral Scaffold

Historically, (2S)-1-methoxypropan-2-amine was synthesized via chemical reductive amination followed by wasteful chiral resolution. Modern synthesis has shifted to biocatalysis using ω -transaminase ( ω -TA) or Amine Dehydrogenase (AmDH)[2][5].

Mechanistic Causality: ω -Transaminase utilizes pyridoxal phosphate (PLP) as a cofactor to transfer an amino group from a donor (like isopropylamine) to the prochiral ketone (1-methoxy-2-propanone). The enzyme's chiral active site enforces strict facial selectivity during the hydride transfer, yielding the (S)-amine with >99% ee[5][7]. This eliminates the 50% yield ceiling inherent to kinetic resolution.

Biocatalysis Ketone 1-Methoxy-2-propanone (Prochiral Substrate) Amine (2S)-1-Methoxypropan-2-amine (Chiral Product) Ketone->Amine ω-Transaminase (Isopropylamine → Acetone) Ketone->Amine Amine Dehydrogenase (NH3 + NADH → NAD+)

Biocatalytic pathways for (2S)-1-methoxypropan-2-amine synthesis.

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic Amination via ω -Transaminase

This protocol describes the green synthesis of the chiral amine from methoxyacetone[5].

  • Reaction Assembly: In a bioreactor, dissolve 1-methoxy-2-propanone (100 mM) in a phosphate buffer (pH 7.5). Add isopropylamine (500 mM) as the amine donor and pyridoxal 5'-phosphate (PLP, 1 mM) as the cofactor.

  • Enzyme Addition: Introduce the engineered ω -transaminase enzyme (e.g., 5 g/L of lyophilized whole cells or purified enzyme).

  • Incubation & Equilibrium Shifting: Stir the mixture at 30 °C. Causality: Isopropylamine is used in excess because the reaction is reversible. To drive the reaction forward, the byproduct (acetone) is continuously removed via mild nitrogen sparging or vacuum[5][7].

  • Self-Validation (In-Process Control): Sample the reaction at 12h and 24h. Analyze via Gas Chromatography (GC) equipped with a chiral stationary phase (e.g., Cyclodextrin-based column). The protocol is validated when the substrate peak disappears and the product peak shows an enantiomeric excess (ee) of >99.0%.

  • Isolation: Adjust the pH to >12 using NaOH to ensure the amine is fully deprotonated. Extract with methyl tert-butyl ether (MTBE). Distill the organic layer carefully (BP 98 °C) to isolate the pure liquid[3][].

Protocol 2: Regioselective SN​Ar for Kinase Inhibitor Cores

This protocol details the attachment of the chiral amine to a pyrimidine core, a critical step in p38 MAPK inhibitor synthesis[6].

  • Reagent Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous n-butanol (n-BuOH).

  • Nucleophile & Base Addition: Add (2S)-1-methoxypropan-2-amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA is chosen because its bulky isopropyl groups prevent it from acting as a competing nucleophile. It strictly acts as an acid scavenger to neutralize the HCl generated during the substitution, preventing the chiral amine from protonating and losing its nucleophilicity[6]. n-BuOH is used because its polar protic nature stabilizes the Meisenheimer transition state, and its high boiling point allows for elevated reaction temperatures without pressurized equipment.

  • Thermal Activation: Heat the reaction to 100 °C for 16 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system validates itself when the mass peak of 2,4-dichloropyrimidine (m/z ~149) is replaced entirely by the product peak (m/z ~202, M+H).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. The aqueous wash removes the DIPEA-HCl salt, leaving the stereopure (S)-N-(1-methoxypropan-2-yl)-2-chloropyrimidin-4-amine in the organic layer.

SNAr Pyrim 2,4-Dichloropyrimidine (Electrophile) Complex Meisenheimer Complex (C4 Attack) Pyrim->Complex n-BuOH, 100°C Nuc (2S)-1-Methoxypropan-2-amine (Chiral Nucleophile) Nuc->Complex n-BuOH, 100°C Base DIPEA (Base) Neutralizes HCl Base->Complex n-BuOH, 100°C Product (S)-N-(1-methoxypropan-2-yl) -2-chloropyrimidin-4-amine Complex->Product Cl- Elimination

Regioselective SNAr mechanism for synthesizing p38 MAPK inhibitor cores.

References

  • Google Patents. Application of transaminase and mutant thereof in preparation of (S)-1-methoxy-2-propylamine (CN114134126A).
  • National Center for Biotechnology Information (PMC). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Notes: Asymmetric Synthesis Protocols Utilizing (2S)-1-Methoxypropan-2-amine Hydrochloride

Executive Summary (2S)-1-methoxypropan-2-amine hydrochloride (CAS: 99636-32-5 for the free base) is a highly versatile chiral building block utilized extensively in the pharmaceutical and agrochemical industries[1]. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-1-methoxypropan-2-amine hydrochloride (CAS: 99636-32-5 for the free base) is a highly versatile chiral building block utilized extensively in the pharmaceutical and agrochemical industries[1]. Its primary function is to impart specific, rigid stereochemistry into complex molecular architectures, serving as a foundational intermediate for 2 and marine natural products[2]. This application note provides field-validated, self-validating protocols for its use in two high-value synthetic pathways: the development of p38 MAP kinase inhibitors and the production of the chiral herbicide Dimethenamid-P[3],[4].

Physicochemical Rationale: The Hydrochloride Advantage

While the free base, (S)-1-methoxy-2-propylamine, is commonly synthesized via3 using ω -transaminase[3], it presents significant handling challenges. The free base is a highly volatile liquid (boiling point ~98°C), fully miscible in water, and susceptible to atmospheric oxidation[5].

Converting or sourcing this compound as a hydrochloride salt resolves these physicochemical barriers. The HCl salt is a stable, free-flowing solid that allows for precise stoichiometric weighing. In asymmetric synthesis, exact equivalent ratios are critical; minor deviations can lead to incomplete conversions or the formation of racemic byproducts. The HCl salt ensures absolute control over reaction kinetics and preserves the 99% enantiomeric excess (ee) required for downstream applications[6],[7].

Protocol 1: Synthesis of p38 MAP Kinase Inhibitors

Mechanistic Insights & Causality

The incorporation of the (2S)-1-methoxypropan-2-amine side chain into an imidazopyrimidine core is a critical step in developing potent p38 mitogen-activated protein kinase (MAPK) inhibitors[3]. The causality behind this specific substitution is twofold:

  • Spatial Trajectory: The chirality of the (S)-methyl group dictates the precise spatial orientation of the molecule within the enzyme's ATP-binding pocket.

  • Hydrogen Bonding: The terminal methoxy group acts as an essential hydrogen-bond acceptor, anchoring the inhibitor to the kinase[6].

Because the amine is introduced as a hydrochloride salt, a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) must be employed to liberate the free nucleophile in situ[3]. DIPEA is chosen over stronger bases (like NaH or KOtBu) to prevent premature degradation of the electrophilic core and to act as a gentle acid scavenger for the HCl byproduct.

Caption: Workflow for p38 MAP Kinase Inhibitor synthesis via SNAr using the chiral amine.

Step-by-Step Methodology
  • Preparation: In an oven-dried reaction flask flushed with inert gas (N2 or Ar), dissolve 1.0 equivalent of the functionalized imidazopyrimidine core (bearing a halogen leaving group) in anhydrous N,N-Dimethylformamide (DMF)[3].

  • Amine Addition: Add 1.1 to 1.5 equivalents of (2S)-1-methoxypropan-2-amine hydrochloride to the stirring solution[3].

  • Base Activation: Slowly inject 2.5 to 3.0 equivalents of DIPEA. The excess base ensures complete deprotonation of the HCl salt and neutralizes the acid generated during the nucleophilic aromatic substitution (SNAr)[3].

  • Thermal Activation: Heat the reaction mixture to 80–120°C and maintain under continuous stirring for 4–6 hours[3]. Self-Validation Step: Monitor reaction progression via LC-MS. The reaction is complete when the starting core mass is fully consumed and replaced by the product mass +1 (M+H).

  • Workup & Isolation: Cool the mixture to room temperature. Quench by diluting with deionized water. Extract the aqueous layer three times with ethyl acetate (EtOAc)[3]. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the enantiopure inhibitor.

Protocol 2: Synthesis of the Chiral Herbicide Dimethenamid-P

Mechanistic Insights & Causality

Dimethenamid-P is a highly active chiral amide herbicide that inhibits long-chain fatty acid biosynthesis in weeds[8]. The use of the enantiopure (2S)-amine intermediate is paramount; it ensures the final herbicide consists exclusively of the active (S)-isomer[4]. This stereoselectivity drastically reduces the required chemical application rate per hectare compared to racemic mixtures, minimizing environmental toxicity and aligning with green chemistry mandates[4],[9].

Caption: Synthesis pathway of chiral herbicide Dimethenamid-P using the (2S)-amine.

Step-by-Step Methodology
  • N-Alkylation: React (2S)-1-methoxypropan-2-amine (liberated from its HCl salt via mild base) with a 2,4-dimethyl-3-thienyl derivative (e.g., a sulfonate or halide) in a polar aprotic solvent[9].

  • Coupling: Stir the mixture at elevated temperatures (typically 60-80°C) until the secondary amine intermediate is formed. Self-Validation Step: Monitor the N-alkylation step via GC-MS to ensure complete conversion of the thiophene derivative before proceeding.

  • Chloroacetylation: Cool the reaction to 0°C and slowly add chloroacetyl chloride in the presence of an acid scavenger (e.g., triethylamine)[9].

  • Workup: Allow the reaction to warm to room temperature, quench with water, extract with an organic solvent, and purify to obtain Dimethenamid-P[9].

Quantitative Data Summary

To ensure reproducibility, Table 1 summarizes the optimized parameters for the SNAr reaction (Protocol 1) utilizing the hydrochloride salt.

SolventBase (Equivalents)Temp (°C)Time (h)Yield (%)ee Retention (%)
DMF DIPEA (3.0 eq) 100 4 85 >99
DMSOK2CO3 (3.0 eq)120678>99
NMPTEA (3.0 eq)100581>99
MeCNDIPEA (3.0 eq)801265>99

Table 1: Optimization of SNAr conditions for (2S)-1-methoxypropan-2-amine HCl coupling. DMF with DIPEA provides the optimal balance of yield and reaction time while perfectly preserving the chiral center[3].

Sources

Application

Application Notes and Protocols for the Use of (2S)-1-methoxypropan-2-amine HCl as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Chiral Amines in Synthesis Chiral amines are indispensable tools in modern organic synthesis and medicinal chemistry.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Amines in Synthesis

Chiral amines are indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their ability to introduce stereocenters with high fidelity makes them critical starting materials and intermediates for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), agrochemicals, and other functional materials.[3][4] The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[3] (2S)-1-methoxypropan-2-amine, available as its hydrochloride salt for improved stability and handling, is a versatile chiral building block that offers a unique combination of steric and electronic properties for a range of synthetic applications.[3][5]

This guide provides an in-depth exploration of the practical applications of (2S)-1-methoxypropan-2-amine HCl, complete with detailed experimental protocols. We will delve into its use in the synthesis of chiral secondary amines, the formation of valuable Schiff base ligands, and its role as a key intermediate in the synthesis of complex drug molecules like the antifungal agent posaconazole.

A notable advancement in the production of (S)-1-methoxypropan-2-amine is the development of highly efficient biocatalytic methods.[6][7] Asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using transaminases offers a green and highly stereoselective route to this valuable chiral amine, often achieving enantiomeric excess (ee) values greater than 99%.[6] This sustainable manufacturing process further enhances its appeal as a readily available chiral building block.

Application 1: Synthesis of Chiral Secondary Amines via Reductive Amination

One of the most fundamental and reliable methods for the N-alkylation of primary amines is reductive amination.[1][8] This one-pot procedure involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding secondary amine.[9] This method offers excellent control over the degree of alkylation, avoiding the common problem of overalkylation often encountered with direct alkylation using alkyl halides.[10] The mild reaction conditions are also ideal for preserving the stereochemical integrity of the chiral center in (2S)-1-methoxypropan-2-amine.

Reductive Amination Workflow

cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification amine (2S)-1-methoxypropan-2-amine HCl aldehyde Aldehyde (R-CHO) amine->aldehyde Free-basing of amine salt base Base (e.g., Triethylamine) solvent Solvent (e.g., Dichloromethane) reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) aldehyde->reducing_agent In situ imine formation workup Aqueous Work-up reducing_agent->workup Reduction of imine purification Column Chromatography workup->purification product Chiral Secondary Amine purification->product

Caption: Workflow for N-alkylation via reductive amination.

Protocol: N-Benzylation of (2S)-1-methoxypropan-2-amine

This protocol details the N-alkylation of (2S)-1-methoxypropan-2-amine with benzaldehyde as a representative aldehyde.

Materials:

  • (2S)-1-methoxypropan-2-amine HCl

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (2S)-1-methoxypropan-2-amine HCl (1.0 eq). Dissolve it in anhydrous dichloromethane.

  • Free-Basing: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.[9]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.[5]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of triethylamine) to afford the pure N-benzylated product.

Data Presentation:

AldehydeProductTypical YieldNotes
Benzaldehyde(S)-N-benzyl-1-methoxypropan-2-amine85-95%A standard substrate for reductive amination.
4-Methoxybenzaldehyde(S)-N-(4-methoxybenzyl)-1-methoxypropan-2-amine80-90%Electron-donating groups are well-tolerated.
4-Nitrobenzaldehyde(S)-N-(4-nitrobenzyl)-1-methoxypropan-2-amine75-85%Electron-withdrawing groups are also compatible.
Isobutyraldehyde(S)-N-isobutyl-1-methoxypropan-2-amine80-90%Aliphatic aldehydes are excellent substrates.

Application 2: Synthesis of Chiral Schiff Base Ligands

Chiral Schiff base ligands, particularly those derived from salicylaldehydes (salen-type ligands), are a cornerstone of asymmetric catalysis.[11][12] Their straightforward synthesis and the ease with which their steric and electronic properties can be tuned have led to their widespread use in a variety of enantioselective transformations. The condensation of (2S)-1-methoxypropan-2-amine with a suitable aldehyde provides direct access to a range of chiral Schiff base ligands.

Schiff Base Formation Reaction

amine (2S)-1-methoxypropan-2-amine product Chiral Schiff Base Ligand amine->product Condensation aldehyde Salicylaldehyde aldehyde->product solvent Solvent (e.g., Ethanol) solvent->product Reflux

Caption: Synthesis of a chiral Schiff base ligand.

Protocol: Synthesis of a Chiral Salicylidene-Amine Ligand

This protocol describes the synthesis of a chiral Schiff base ligand from (2S)-1-methoxypropan-2-amine and salicylaldehyde.

Materials:

  • (2S)-1-methoxypropan-2-amine (free base)

  • Salicylaldehyde

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Free Base: If starting from the HCl salt, neutralize an aqueous solution of (2S)-1-methoxypropan-2-amine HCl with a strong base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether or DCM). Dry the organic layer over Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

  • Reaction Setup: To a solution of (2S)-1-methoxypropan-2-amine (1.0 eq) in absolute ethanol, add salicylaldehyde (1.0 eq).

  • Reaction: Reflux the resulting mixture for 2-4 hours. The formation of the imine can be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. In many cases, the Schiff base product will crystallize out of solution. If not, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Data (Representative):

  • ¹H NMR: Expect to see a characteristic singlet for the imine proton (CH=N) typically in the range of δ 8.0-8.5 ppm. The signals for the methoxy group, the methyl group, and the protons of the propyl backbone and the aromatic ring will also be present.

  • IR: A strong absorption band in the region of 1615-1630 cm⁻¹ corresponding to the C=N stretching vibration of the imine. The broad O-H stretch of the salicylaldehyde will also be present.

Application 3: Key Intermediate in the Synthesis of Posaconazole

The broad-spectrum triazole antifungal agent, posaconazole, is a complex molecule whose synthesis relies on the strategic coupling of several chiral fragments.[13][14] One of the key side chains is constructed using (2S)-1-methoxypropan-2-amine as the source of the chiral secondary amine moiety. While the full synthesis is extensive, the following protocol illustrates the key bond-forming reaction involving our chiral building block. The synthesis typically involves the formation of a chiral hydrazine intermediate which is then incorporated into the triazolone core of posaconazole.

Posaconazole Side-Chain Formation

cluster_0 Hydrazine Formation cluster_1 Stereoselective Addition cluster_2 Coupling and Cyclization propanal (S)-2-benzyloxy propanal hydrazone Chiral Hydrazone propanal->hydrazone formyl_hydrazine Formyl hydrazine formyl_hydrazine->hydrazone hydrazine_intermediate (S,S)-Hydrazine Intermediate hydrazone->hydrazine_intermediate EtMgBr grignard Ethylmagnesium bromide grignard->hydrazine_intermediate posaconazole_core Posaconazole Core Structure hydrazine_intermediate->posaconazole_core Coupling carbamate Phenyl Carbamate Fragment carbamate->posaconazole_core Cyclization

Caption: Simplified workflow for the synthesis of a key posaconazole intermediate.

Protocol: Synthesis of a Chiral Hydrazine Intermediate for Posaconazole

This protocol is a representative procedure based on published synthetic routes.[13]

Materials:

  • (S)-2-benzyloxy propanal

  • Formyl hydrazine

  • Methanol

  • Ethylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

  • Toluene

  • Anhydrous solvents and inert atmosphere conditions are required.

Procedure:

  • Hydrazone Formation:

    • Dissolve formyl hydrazine (1.0 eq) in methanol at 0-5 °C.

    • Slowly add a solution of (S)-2-benzyloxy propanal (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure and purify the resulting hydrazone, for example by crystallization or chromatography.

  • Diastereoselective Grignard Addition:

    • Dissolve the chiral hydrazone (1.0 eq) in an anhydrous solvent such as toluene or THF and cool to a low temperature (e.g., -78 °C to 0 °C).

    • Slowly add ethylmagnesium bromide (1.1-1.5 eq) to the solution.

    • Stir the reaction at low temperature for several hours, then allow it to warm to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • The resulting diastereomeric mixture of the hydrazine intermediate is then purified by column chromatography to isolate the desired (S,S)-isomer.

This chiral hydrazine intermediate is then carried forward in the synthesis of posaconazole.[13]

Conclusion

(2S)-1-methoxypropan-2-amine HCl is a highly valuable and versatile chiral building block for modern organic synthesis. Its utility is demonstrated in the straightforward and high-yielding synthesis of chiral secondary amines via reductive amination, its role as a precursor to sophisticated chiral Schiff base ligands for asymmetric catalysis, and its critical application in the industrial synthesis of complex pharmaceuticals like posaconazole. The availability of this chiral amine through efficient biocatalytic routes further enhances its attractiveness from both an economic and environmental perspective. The protocols and application notes provided herein serve as a practical guide for researchers and scientists to effectively harness the synthetic potential of this important chiral molecule.

References

  • Li, W., et al. (2009). Synthesis and Characterization of Chiral Nitrobenzaldehyde/Schiff Base Ligands. Molecules, 14(9), 3458-3465. Available at: [Link]

  • Karadeniz, L., & Astley, S. T. (2017). Synthesis and Characterization of Multifunctional Chiral Schiff Base Derivatives. Molbank, 2017(3), M942. Available at: [Link]

  • CN106986787A. (2017). A kind of synthetic method of posaconazole intermediate. Google Patents.
  • Kim, S., et al. (2016). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega, 1(5), 902-910. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • CN105693649A. (2016). Method for preparing posaconazole intermediate. Google Patents.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Fuzhou University. (2012). Preparation method of posaconazole intermediate. Eureka | Patsnap. Available at: [Link]

  • Zhang, W., et al. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 138(4), 1484-1492. Available at: [Link]

  • Hepperle, M., et al. (2002). Mono N-Arylation of Piperazine(III): Metal-Catalyzed N-Arylation and Its Application to the Novel Preparations of the Antifungal Posaconazole and Its Advanced Intermediate. Tetrahedron Letters, 43(19), 3359-3363. Available at: [Link]

  • Pal, S., & Das, P. K. (2012). Synthesis and study of physico-chemical properties of a new chiral Schiff base ligand and its metal complex. Journal of the Indian Chemical Society, 89(1), 1-8. Available at: [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Available at: [Link]

  • Stirling, D. I., & Matcham, G. W. (2000). Enzymatic synthesis of chiral amines using 2-amino propane as amine donor. U.S. Patent No. 6,133,018. Google Patents.
  • Gamonet, C., et al. (2021). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Frontiers in Catalysis, 1, 7. Available at: [Link]

  • Zheng, Z. B., et al. (2002). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Molecules, 7(7), 511-516. Available at: [Link]

  • Williams, R. M. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (Vol. 1, pp. 45-94). JAI Press Inc. Available at: [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9733-9736. Available at: [Link]

  • Wang, Y., et al. (2014). A computational study on the mechanism of asymmetric Michael addition of dimethyl phosphite to isatylidene malononitrile catalyzed by a bifunctional tertiary amine-thiourea. RSC Advances, 4(28), 14389-14397. Available at: [Link]

  • Gajda, T., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. SynOpen, 6(1), 28-51. Available at: [Link]

  • Wang, Z., et al. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]

  • Martinez, A. G., & Barcinia, J. O. (2014). Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2014(1), 169-175. Available at: [Link]

  • Myers, A. G., et al. (2000). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 2(22), 3493-3496. Available at: [Link]

Sources

Method

Application Notes and Protocols for (2S)-1-methoxypropan-2-amine hydrochloride in Pharmaceutical API Manufacturing

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2S)-1-methoxypropan-2-amine hydrochloride as a pivotal chiral buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2S)-1-methoxypropan-2-amine hydrochloride as a pivotal chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs). This document outlines the significance of chiral amines in drug development, details the synthesis of this specific chiral intermediate, and presents a validated protocol for its application in the synthesis of a Rivastigmine analog, a compound of therapeutic interest.

The Critical Role of Chiral Amines in Modern Drug Development

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Chiral amines are integral to the synthesis of a significant portion of pharmaceuticals, serving as key intermediates that introduce stereogenic centers.[1][2] The precise control of stereochemistry is paramount for ensuring the efficacy and safety of the final drug product.[3] (2S)-1-methoxypropan-2-amine hydrochloride, with its defined stereochemistry, is a valuable precursor for the construction of complex, enantiomerically pure APIs.[4] The use of such chiral building blocks is a cornerstone of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule.[5]

Synthesis of the Chiral Building Block: (2S)-1-methoxypropan-2-amine

The enantiomerically pure (S)-1-methoxypropan-2-amine is accessible through various synthetic strategies, with biocatalysis emerging as a highly efficient and environmentally sustainable method.[3][6] Transaminase enzymes, in particular, have been effectively employed for the asymmetric synthesis of chiral amines from prochiral ketones.[6]

Biocatalytic Synthesis via Asymmetric Amination

A robust method for the synthesis of (S)-1-methoxy-2-aminopropane involves the stereoselective amination of 1-methoxy-2-propanone using a transaminase enzyme.[7] This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.[6]

Reaction Scheme:

Experimental Protocol: Transaminase-Catalyzed Synthesis of (S)-1-methoxy-2-aminopropane

StepProcedureRationale
1. Reaction Setup In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).Provides a stable environment for the enzyme and maintains optimal pH for catalytic activity.
2. Reagent Addition Add 1-methoxy-2-propanone (substrate), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.[7]Isopropylamine serves as the amine source for the transamination reaction. PLP is an essential cofactor for transaminase activity.
3. Enzyme Addition Introduce the selected transaminase enzyme to the reaction mixture.The enzyme catalyzes the stereoselective transfer of the amino group to the ketone substrate.
4. Reaction Monitoring Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone and the formation of the chiral amine using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).Temperature and agitation ensure optimal enzyme activity and reaction kinetics. Chromatographic monitoring allows for tracking reaction progress and determining the endpoint.
5. Work-up and Isolation Upon completion, acidify the reaction mixture with hydrochloric acid to stop the enzymatic reaction and convert the product to its hydrochloride salt.[7]Acidification denatures the enzyme and facilitates the isolation of the water-soluble amine salt.
6. Purification The product, (2S)-1-methoxypropan-2-amine hydrochloride, can be isolated and purified by techniques such as distillation or crystallization.[7]Purification ensures the removal of unreacted starting materials, by-products, and enzyme residues, yielding a high-purity chiral building block.

Quantitative Data Summary:

ParameterValueReference
Enantiomeric Excess (ee)>99%[7]
Chemical Purity>99%[7]

Application in API Synthesis: Synthesis of a Rivastigmine Analog

(2S)-1-methoxypropan-2-amine hydrochloride can be utilized as a key intermediate in the synthesis of analogs of established APIs. The following section details a protocol for the synthesis of an N-methylated Rivastigmine analog, demonstrating the application of this chiral building block. Rivastigmine is a cholinesterase inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[8]

Synthetic Strategy

The synthesis involves a two-step process:

  • Reductive Amination: Reaction of (2S)-1-methoxypropan-2-amine with 3-hydroxyacetophenone to form a secondary amine intermediate.

  • Carbamoylation: Acylation of the phenolic hydroxyl group of the intermediate with N-ethyl-N-methylcarbamoyl chloride to yield the final Rivastigmine analog.

Workflow Diagram:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Carbamoylation A (2S)-1-methoxypropan-2-amine C Intermediate Secondary Amine A->C B 3-Hydroxyacetophenone B->C D Intermediate Secondary Amine F Final Rivastigmine Analog D->F E N-ethyl-N-methylcarbamoyl chloride E->F

Caption: Synthetic workflow for the Rivastigmine analog.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-3-(1-((1-methoxypropan-2-yl)amino)ethyl)phenol (Intermediate)

StepProcedureRationale
1. Reactant Preparation In a round-bottom flask, dissolve 3-hydroxyacetophenone (1.0 eq.) and (2S)-1-methoxypropan-2-amine hydrochloride (1.1 eq.) in a suitable solvent such as methanol. Add a weak base (e.g., triethylamine, 1.2 eq.) to neutralize the hydrochloride salt.Methanol is a common solvent for reductive amination. The base liberates the free amine for reaction.
2. Imine Formation Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.The reaction between the ketone and the primary amine forms an imine in equilibrium.
3. Reduction Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise.Sodium borohydride reduces the imine to the corresponding secondary amine. Adding it at a low temperature controls the reaction rate and minimizes side reactions.
4. Reaction Monitoring Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).Monitoring ensures the complete consumption of the starting materials.
5. Work-up Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).Quenching deactivates the remaining reducing agent. Extraction isolates the product from the aqueous phase.
6. Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.Purification removes impurities and unreacted starting materials to yield the pure intermediate.

Step 2: Synthesis of (S)-3-(1-((1-methoxypropan-2-yl)amino)ethyl)phenyl ethyl(methyl)carbamate (Final Product)

StepProcedureRationale
1. Reactant Preparation Dissolve the intermediate from Step 1 (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA, 1.5 eq.).An aprotic solvent is used to prevent reaction with the carbamoyl chloride. The base acts as a scavenger for the HCl generated during the reaction.
2. Acylation Add N-ethyl-N-methylcarbamoyl chloride (1.2 eq.) dropwise to the stirred solution at 0 °C.Dropwise addition at low temperature controls the exothermic reaction.
3. Reaction Monitoring Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).Ensures the complete conversion of the starting material to the final product.
4. Work-up Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.The bicarbonate solution neutralizes any remaining acid and unreacted carbamoyl chloride.
5. Purification Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.This purification process yields the final Rivastigmine analog with high purity.
Quality Control and Characterization

The identity, purity, and stereochemical integrity of the synthesized compounds must be confirmed through rigorous analytical testing.

Analytical Methods:

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of the chemical structure.
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compounds.
Chiral HPLC Determination of the enantiomeric excess (ee) of the final product to ensure stereochemical purity.
Elemental Analysis Confirmation of the elemental composition of the final product.

Conclusion

(2S)-1-methoxypropan-2-amine hydrochloride is a versatile and valuable chiral building block for the synthesis of enantiomerically pure pharmaceutical APIs. The biocatalytic synthesis of this intermediate offers a green and efficient route to a high-purity starting material. The provided protocol for the synthesis of a Rivastigmine analog demonstrates a practical application of this chiral amine in the construction of a complex therapeutic agent. Adherence to the detailed experimental procedures and rigorous analytical quality control is essential for the successful and reproducible synthesis of high-quality APIs.

References

  • Alinezhad, H., Yavari, H., & Salehian, F. (n.d.). Examples of chiral amines in the pharmaceutical industry. ResearchGate. Retrieved from [Link]

  • Yan, P., Zhu, G., et al. (2013). Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine. Organic Process Research & Development, 17(2), 295-300. Retrieved from [Link]

  • Arava, V., Gorentla, L., & Dubey, P. (2011). A Simple and Highly Efficient Enantioselective Synthesis of (S)-Rivastigmine. International Journal of Organic Chemistry, 1(2), 49-54. Retrieved from [Link]

  • Arava, V., Gorentla, L., & Dubey, P. (2011). A Simple and Highly Efficient Enantioselective Synthesis of (S)-Rivastigmine. Semantic Scholar. Retrieved from [Link]

  • Khatik, A. G., & Muley, A. B. (2025). Novel Convenient Synthesis of Rivastigmine. ResearchGate. Retrieved from [Link]

  • Examples of chiral amines in the pharmaceutical industry. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, G., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing tamsulosin hydrochloride.
  • Kamal, A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Retrieved from [Link]

  • Hovione. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparation of tamsulosin and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of tamsulosin hydrochloride.
  • Sadek, H., et al. (n.d.). Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases. PMC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-1-Methoxypropan-2-amine hydrochloride. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. Retrieved from [Link]

  • Parra, A., et al. (2025). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]

  • Rossi, E., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC. Retrieved from [Link]

  • Das, S., et al. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Retrieved from [Link]

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.). ResearchGate. Retrieved from [Link]

  • Lee, J., et al. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. Journal of Emerging Investigators. Retrieved from [Link]

  • American Chemical Society. (2026). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. Retrieved from [Link]

  • Panda, S. S. (n.d.). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. JOCPR. Retrieved from [Link]

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Application

Preparation of chiral ligands from (2S)-1-methoxypropan-2-amine derivatives

An Application Guide to the Synthesis of Chiral Ligands from (2S)-1-Methoxypropan-2-amine Derivatives Authored by: A Senior Application Scientist Introduction: The Strategic Value of (2S)-1-Methoxypropan-2-amine in Asymm...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Chiral Ligands from (2S)-1-Methoxypropan-2-amine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of (2S)-1-Methoxypropan-2-amine in Asymmetric Catalysis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the design and synthesis of effective chiral ligands are of paramount importance. These ligands coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, enabling the selective formation of one enantiomer over the other. Chiral amines, in particular, are foundational building blocks for a vast array of successful ligands.[1][2]

(2S)-1-methoxypropan-2-amine emerges as a particularly strategic precursor for chiral ligand development. Derived from the readily available and inexpensive amino acid (S)-alanine, it offers a robust and versatile chiral scaffold. Its structure incorporates a primary amine for straightforward derivatization, a defined stereocenter, and a methoxy group that can act as a hemilabile coordinating arm, providing both steric influence and potential electronic modulation to a catalytic center. This guide provides detailed protocols and the underlying scientific rationale for the preparation of diverse classes of chiral ligands from this valuable starting material.

Core Rationale: Why Synthesize Ligands from (2S)-1-Methoxypropan-2-amine?

The selection of a chiral precursor is a critical decision in ligand design. (2S)-1-methoxypropan-2-amine is an advantageous choice for several key reasons:

  • High Enantiopurity and Accessibility: It can be prepared with high enantiomeric excess (ee), ensuring that the chirality is effectively transferred to the final ligand and, subsequently, to the reaction product.[3][4]

  • Functional Versatility: The primary amine is a nucleophilic handle that readily participates in a wide range of C-N bond-forming reactions, including imination, amidation, and alkylation.

  • Structural Modularity: The basic scaffold can be extensively modified. By reacting it with different electrophiles (aldehydes, acyl chlorides, phosphine halides), a library of ligands with varied steric and electronic properties can be generated to suit specific catalytic applications.[5]

  • Hemilabile Coordinating Group: The ether oxygen atom is a weak donor. In a metal complex, this methoxy group can reversibly coordinate and de-coordinate from the metal center. This dynamic behavior can open a coordination site during a key catalytic step, enhancing reactivity, and then re-coordinate to stabilize intermediates, influencing selectivity.

Figure 1. Key structural features of (2S)-1-methoxypropan-2-amine.

Part 1: Synthesis of Chiral Schiff Base (Salen-type) Ligands

Schiff base ligands, formed by the condensation of a primary amine and an aldehyde, are among the most widely used ligands in coordination chemistry and catalysis.[6][7] The reaction is typically straightforward, high-yielding, and allows for immense structural diversity by simply changing the aldehyde component.

Scientific Principle & Causality

The formation of a Schiff base (or imine) is a nucleophilic addition-elimination reaction. The primary amine of (2S)-1-methoxypropan-2-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This is followed by the elimination of a water molecule, typically driven by azeotropic removal or the use of a dehydrating agent, although often the reaction proceeds to completion with simple heating in a suitable solvent like ethanol. Using a substituted salicylaldehyde (2-hydroxybenzaldehyde) is a common strategy, as the resulting ligand possesses a phenolic hydroxyl group that can coordinate to a metal center, forming a stable pincer-like (tridentate ONO) structure.[6]

G start (2S)-1-methoxypropan-2-amine + Substituted Salicylaldehyde solvent Add Ethanol as Solvent start->solvent reflux Reflux Reaction Mixture (e.g., 2-4 hours) solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete crystallize Crystallize Product (or cool in ice bath) cool->crystallize isolate Isolate by Filtration crystallize->isolate wash Wash with Cold Ethanol isolate->wash dry Dry under Vacuum wash->dry product Characterize Pure Chiral Schiff Base Ligand dry->product

Figure 2. General workflow for the synthesis of a chiral Schiff base ligand.
Detailed Protocol: Synthesis of (S)-2-(((1-methoxypropan-2-yl)imino)methyl)phenol

This protocol details the synthesis of a representative chiral Schiff base ligand using salicylaldehyde.

Materials:

  • (2S)-1-methoxypropan-2-amine (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration

Procedure:

  • Reagent Setup: To a 100 mL round-bottom flask, add (2S)-1-methoxypropan-2-amine (e.g., 10 mmol, 0.89 g). Dissolve it in 20 mL of absolute ethanol.

  • Aldehyde Addition: To the stirred solution, add salicylaldehyde (10 mmol, 1.22 g, ~1.05 mL) dropwise at room temperature. A color change to yellow is typically observed.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. The reaction is generally complete within 2-4 hours.

  • Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The product spot should be significantly less polar than the starting aldehyde and amine.

  • Isolation: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. For many salicylaldehyde derivatives, the product will crystallize out of the solution. If not, the solution can be placed in an ice bath for 30 minutes to induce crystallization.

  • Purification: Collect the resulting yellow crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the chiral Schiff base ligand as a yellow crystalline solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and measure its specific rotation.

ParameterExpected OutcomeJustification
Yield > 85%The condensation reaction is typically efficient and high-yielding.
Appearance Yellow Crystalline SolidCharacteristic of imines derived from salicylaldehyde.
¹H NMR Singlet ~8.3 ppmCorresponds to the imine proton (-N=CH-).
IR Spec. Stretch at ~1630 cm⁻¹Confirms the presence of the C=N imine bond.

Part 2: Synthesis of Chiral P,N-Phosphine Ligands

Chiral phosphine ligands are arguably the most successful class of ligands in asymmetric catalysis, particularly for hydrogenation reactions.[8][9] Creating a P,N-ligand from (2S)-1-methoxypropan-2-amine introduces both a hard (N) and a soft (P) donor atom, which can be advantageous for catalysis. The synthesis is more involved than for Schiff bases and requires stringent air-free techniques.

Scientific Principle & Causality

A common route to aminophosphine ligands involves the reaction of the amine with a halophosphine, such as chlorodiphenylphosphine (Ph₂PCl). This is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic phosphorus atom, displacing the chloride. The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) because the phosphine product is highly susceptible to oxidation by air. A tertiary amine base, such as triethylamine (Et₃N), is required to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

G start Dissolve (2S)-1-methoxypropan-2-amine and Triethylamine in Anhydrous THF (under Argon) cool Cool solution to 0°C (Ice Bath) start->cool add_pcl Add Chlorodiphenylphosphine (Ph₂PCl) Dropwise via Syringe cool->add_pcl warm_rt Allow to Warm to Room Temp. Stir Overnight add_pcl->warm_rt quench Filter off Et3N·HCl salt (under Argon) warm_rt->quench concentrate Remove Solvent in Vacuo quench->concentrate purify Purify by Column Chromatography (Deoxygenated Solvents) concentrate->purify product Characterize Pure Chiral P,N-Ligand (Handle under Inert Atmosphere) purify->product

Figure 3. Air-free workflow for the synthesis of a chiral P,N-phosphine ligand.
Detailed Protocol: Synthesis of (S)-N-(1-methoxypropan-2-yl)-1,1-diphenylphosphanamine

Critical Note: This procedure requires the use of Schlenk line or glovebox techniques due to the air-sensitivity of the reagents and products. All solvents must be anhydrous and deoxygenated.

Materials:

  • (2S)-1-methoxypropan-2-amine (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq), distilled

  • Chlorodiphenylphosphine (Ph₂PCl) (1.0 eq)

  • Anhydrous, deoxygenated Tetrahydrofuran (THF)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Syringes for liquid transfer

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Reagent Addition: In the flask, dissolve (2S)-1-methoxypropan-2-amine (5 mmol, 0.445 g) and triethylamine (5.5 mmol, 0.77 mL) in 20 mL of anhydrous THF.

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Phosphine Addition: Using a syringe, add chlorodiphenylphosphine (5 mmol, 0.92 mL) dropwise to the cold solution over 10 minutes. The formation of a white precipitate (triethylammonium chloride, Et₃N·HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight to ensure complete reaction.

  • Work-up (Inert): Under an argon atmosphere, filter the reaction mixture through a cannula filter or a sintered glass funnel to remove the Et₃N·HCl salt. Wash the salt with a small amount of dry THF.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product, typically as a viscous oil or solid.

  • Purification: The crude product can be purified by flash chromatography on silica gel that has been deactivated with Et₃N and using deoxygenated solvents (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final product must be handled and stored under an inert atmosphere. Characterize by ³¹P NMR (a key technique for phosphines), ¹H NMR, and mass spectrometry.

ParameterExpected OutcomeJustification
³¹P NMR Singlet ~30-50 ppmThe chemical shift is characteristic of aminophosphines.
Handling Strictly Air-FreeTrivalent phosphines rapidly oxidize to phosphine oxides in air.
Appearance Colorless Oil or White SolidDepends on the specific structure and purity.

Application Case Study: Asymmetric Catalysis

The true test of a chiral ligand is its performance in an asymmetric catalytic reaction. Chiral amino alcohol and Schiff base derivatives are excellent ligands for the enantioselective addition of organozinc reagents to aldehydes, a classic C-C bond-forming reaction.[10]

Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

G cluster_0 Catalyst Formation (in situ) cluster_1 Catalytic Reaction ligand Chiral Ligand (e.g., Schiff Base) complex Chiral Zinc-Ligand Complex ligand->complex zn Diethylzinc (ZnEt2) zn->complex product Chiral (S)-1-Phenylpropan-1-ol complex->product Catalyzes benzaldehyde Benzaldehyde benzaldehyde->product + Diethylzinc

Figure 4. Logical flow of a ligand-accelerated asymmetric addition.
General Protocol for Catalytic Addition
  • Catalyst Preparation: In a flame-dried flask under argon, dissolve the synthesized chiral ligand (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (5 mL). Cool to 0°C.

  • Reagent Addition: Add diethylzinc (1.0 M solution in hexanes, 1.2 mmol) dropwise and stir for 30 minutes at 0°C to allow the active catalyst complex to form.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the catalyst solution.

  • Reaction: Stir the reaction at 0°C and monitor by TLC.

  • Quenching: Once the benzaldehyde is consumed, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Analysis (Self-Validation): Purify the product (1-phenylpropan-1-ol) by flash chromatography. Determine the chemical yield. The enantiomeric excess (ee%) is determined by chiral HPLC or GC analysis, comparing the product to racemic and known standards.

Representative Performance Data

The table below summarizes typical results for this class of reaction using various chiral ligands derived from amino alcohols, illustrating how ligand structure impacts performance.

Ligand TypeCatalyst Loading (mol%)Yield (%)ee (%)Reference
Chiral Amino Alcohol29798 (S)Itoh et al.
Chiral Schiff Base5~90>90Varies with structure
Chiral Diamine109594 (R)Soai et al.

Note: Data is representative of the ligand class and specific results depend on the exact ligand structure and reaction conditions.

References

  • Source: Google Patents (US6133018A)
  • Title: Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2 Source: Chinese Journal of Chemistry URL: [Link]

  • Title: Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Source: ResearchGate URL: [Link]

  • Title: Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases Source: RSC Publishing URL: [Link]

  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: ACS Publications URL: [Link]

  • Title: Chiral Phosphine Ligands from Amino Acids. II. A Facile Synthesis of Phosphinoserines by Nucleophilic Phosphination Reactions Source: ResearchGate URL: [Link]

  • Title: Iron Chemistry Made Easy: Chiral N2P2 Ligands for Asymmetric Catalysis Source: ResearchGate URL: [Link]

  • Title: Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands Source: PNAS URL: [Link]

  • Title: Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts Source: University of Toronto Libraries URL: [Link]

  • Title: Synthesis and Characterization of Multifunctional Chiral Schiff Base Derivatives Source: Sciforum URL: [Link]

  • Title: Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and applications of high-performance P-chiral phosphine ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation Source: PMC (PubMed Central) URL: [Link]

  • Title: Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline Source: SCIRP (Scientific Research Publishing) URL: [Link]

Sources

Method

Application Notes and Protocols: Efficient Free-Basing of (2S)-1-methoxypropan-2-amine Hydrochloride for Synthetic Applications

Abstract (2S)-1-methoxypropan-2-amine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Typically supplied as a stable hydrochloride salt, its conversion to the fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S)-1-methoxypropan-2-amine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Typically supplied as a stable hydrochloride salt, its conversion to the free base is a critical prerequisite for many synthetic transformations, particularly those involving nucleophilic addition or coupling reactions. This document provides detailed protocols for the efficient free-basing of (2S)-1-methoxypropan-2-amine hydrochloride, offering researchers a selection of methods adaptable to various scales and downstream application requirements. The underlying chemical principles, key process parameters, and analytical confirmation techniques are discussed to ensure a comprehensive understanding and successful implementation of these procedures.

Introduction: The Rationale for Free-Basing Amine Salts

Primary amines, such as (2S)-1-methoxypropan-2-amine, are fundamental intermediates in organic synthesis, prized for their nucleophilicity. However, to enhance stability and simplify handling, these amines are frequently prepared and stored as their hydrochloride salts. In this form, the amine's lone pair of electrons is protonated, rendering it non-nucleophilic and thus unreactive in many desired transformations.

The liberation of the free amine, a process known as free-basing, is therefore a crucial step to restore its reactive nature. This is achieved by treating the hydrochloride salt with a base, which removes the proton from the ammonium species, regenerating the neutral, nucleophilic amine. The choice of base and the subsequent workup procedure are critical for achieving a high yield of a pure, anhydrous free amine suitable for sensitive downstream reactions.

Core Principles and Method Selection

The fundamental principle of free-basing is an acid-base reaction where a stronger base is used to deprotonate the conjugate acid of the desired amine. For (2S)-1-methoxypropan-2-amine hydrochloride, the equilibrium lies far to the right when a strong base like sodium hydroxide is employed.

Reaction: (2S)-CH₃OCH₂CH(NH₃⁺Cl⁻)CH₃ + NaOH → (2S)-CH₃OCH₂CH(NH₂)CH₃ + NaCl + H₂O

The selection of a specific free-basing method depends on several factors, including the scale of the reaction, the required purity of the free amine, and the equipment available. This guide presents two robust methods:

  • Method A: Aqueous Workup with Extraction: A versatile and widely applicable method suitable for a broad range of scales.

  • Method B: Anhydrous Liberation with Distillation: Ideal for larger-scale operations where a highly pure, anhydrous product is desired, as informed by industrial practices.[4]

Physicochemical Data Summary

Property(2S)-1-methoxypropan-2-amine(2S)-1-methoxypropan-2-amine HCl
Molecular Formula C₄H₁₁NO[3]C₄H₁₂ClNO[1]
Molecular Weight 89.14 g/mol [2][3]125.60 g/mol [1]
Appearance Colorless to light yellow liquid[3]White to off-white solid
Boiling Point 92-94 °C[3]Not applicable
Water Solubility Fully miscible[3]Highly soluble
Predicted pKa 8.84 ± 0.10[3]Not applicable

Experimental Protocols

Method A: Aqueous Workup with Extraction

This method is a standard laboratory procedure that involves neutralizing the hydrochloride salt in an aqueous solution and then extracting the liberated free amine into an organic solvent.

Materials:

  • (2S)-1-methoxypropan-2-amine hydrochloride

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Step-by-Step Protocol:

  • Dissolution: Dissolve (2S)-1-methoxypropan-2-amine hydrochloride in a minimal amount of deionized water in a round-bottom flask or beaker. For every 1 gram of the hydrochloride salt, use approximately 5-10 mL of water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 2 M NaOH solution dropwise while stirring. Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is greater than 12 to ensure complete deprotonation of the amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent such as dichloromethane or ethyl acetate. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Drain the organic layer (the bottom layer if using DCM, the top layer if using EtOAc) into a clean, dry flask.

  • Back-Extraction: To maximize the yield, perform two more extractions of the aqueous layer with fresh portions of the organic solvent. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask occasionally for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the (2S)-1-methoxypropan-2-amine free base.

Diagram of the Aqueous Workup Workflow

G cluster_start Starting Material cluster_basification Basification cluster_extraction Extraction cluster_purification Purification cluster_end Final Product start (2S)-1-methoxypropan-2-amine HCl in Water basify Add 2M NaOH (aq) to pH > 12 start->basify 1. Neutralization extract Extract with Organic Solvent (e.g., DCM) basify->extract 2. Phase Transfer separate Separate Organic Layer extract->separate wash Wash with Brine separate->wash 3. Aqueous Wash dry Dry over Na₂SO₄ wash->dry 4. Drying concentrate Concentrate in vacuo dry->concentrate 5. Solvent Removal end Pure (2S)-1-methoxypropan-2-amine (Free Base) concentrate->end

Caption: Workflow for Aqueous Free-Basing and Extraction.

Method B: Anhydrous Liberation and Distillation

This method is adapted from industrial processes and is particularly useful for larger quantities where a high degree of purity and anhydrous conditions are essential. It relies on the phase separation of the amine from a concentrated caustic solution, followed by distillation.[4]

Materials:

  • (2S)-1-methoxypropan-2-amine hydrochloride

  • Sodium hydroxide (NaOH), 50% (w/w) aqueous solution

  • Distillation apparatus

  • Separatory funnel (for larger scales, a decanter may be used)

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and an addition funnel, add the (2S)-1-methoxypropan-2-amine hydrochloride.

  • Basification: Slowly add a 50% aqueous sodium hydroxide solution to the hydrochloride salt with vigorous stirring. An exothermic reaction will occur. The addition should be controlled to maintain a manageable temperature.

  • Phase Separation: After the addition is complete, two distinct phases will form: an upper organic phase containing the free amine and a lower aqueous phase containing sodium chloride and excess sodium hydroxide.[4]

  • Separation: Separate the upper organic phase containing the (2S)-1-methoxypropan-2-amine.

  • Distillation: Transfer the crude free amine to a distillation apparatus. The distillation is performed to remove any residual water and to purify the amine. An initial fraction containing an azeotrope of water and the amine may be collected and can be recycled in subsequent batches.[4] The main fraction will be the pure, anhydrous (2S)-1-methoxypropan-2-amine. A patent on the synthesis of the racemic mixture suggests that the final product can contain less than 5% water after this phase separation and before distillation.[4] Another patent describes a similar process of deprotonating the amine with 50% aqueous sodium hydroxide followed by distillation to yield the purified product.[2]

Diagram of the Anhydrous Liberation and Distillation Workflow

G cluster_start Starting Material cluster_basification Basification & Phase Separation cluster_purification Purification cluster_end Final Product start (2S)-1-methoxypropan-2-amine HCl basify Add 50% NaOH (aq) start->basify 1. Liberation separate Separate Organic Phase basify->separate 2. Decantation distill Fractional Distillation separate->distill 3. Purification end Anhydrous (2S)-1-methoxypropan-2-amine (Free Base) distill->end

Sources

Application

Catalytic applications of (2S)-1-methoxypropan-2-amine hydrochloride in asymmetric catalysis

Application Note: Catalytic Applications of (2S)-1-Methoxypropan-2-amine Hydrochloride in Asymmetric Catalysis Executive Summary (2S)-1-Methoxypropan-2-amine hydrochloride is an exceptionally versatile chiral building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of (2S)-1-Methoxypropan-2-amine Hydrochloride in Asymmetric Catalysis

Executive Summary

(2S)-1-Methoxypropan-2-amine hydrochloride is an exceptionally versatile chiral building block that bridges the gap between organocatalysis, transition-metal ligand design, and the synthesis of enantiopure active pharmaceutical ingredients (APIs). While the free base form of this chiral amine is volatile and sensitive to air[1], the hydrochloride salt provides superior bench stability, making it the preferred reagent for rigorous, reproducible synthetic workflows. This application note details the structural causality behind its stereodirecting capabilities and provides validated protocols for its deployment in asymmetric catalysis and chiral auxiliary applications.

Structural Rationale & Mechanistic Advantages

The efficacy of (2S)-1-methoxypropan-2-amine in asymmetric induction is rooted in its trifunctional molecular architecture. Each functional group plays a distinct, synergistic role in organizing the transition state of catalytic reactions:

  • Primary Amine Core: Unlike secondary amines (e.g., proline derivatives), primary amines excel at forming enamines or iminium ions with sterically hindered ketones and α,α -disubstituted aldehydes. This enables the activation of challenging substrates in organocatalytic cascades.

  • C2 Stereocenter: The methyl group at the alpha position provides the necessary steric bulk to effectively shield one diastereoface of the reactive intermediate, dictating the trajectory of the incoming electrophile or nucleophile.

  • C1 Methoxy Group: This moiety acts as a hemilabile Lewis basic site. In transition-metal catalysis, it coordinates to metals (e.g., Cu, Zn, Co) to stabilize the complex while allowing transient substrate binding. In organocatalysis, it serves as a crucial hydrogen-bond acceptor, rigidifying the transition state. Furthermore, the methoxy group imparts significant hydrophilicity, a property recently exploited to synthesize water-soluble chiral metallopeptoids.

Pathway S1 Primary Amine Core (Enamine/Iminium Formation) TS Highly Organized Transition State S1->TS S2 C2 Chiral Center (Steric Shielding) S2->TS S3 C1 Methoxy Group (H-Bonding / Hemilabile Coordination) S3->TS OUT High Enantiomeric Excess (ee) TS->OUT

Caption: Structural causality of (2S)-1-methoxypropan-2-amine in stereocontrol.

Application as a Precursor for Chiral Schiff Base Ligands

Chiral Schiff bases derived from amino-ethers are privileged ligands for metal-catalyzed asymmetric transformations, such as Henry (nitroaldol) reactions and cyclopropanations. The use of the hydrochloride salt requires an in situ neutralization step to liberate the nucleophilic free amine prior to condensation with an aldehyde.

Protocol 1: Synthesis of (S)-N-Salicylidene-1-methoxypropan-2-amine Ligand
  • Causality of Reagents: Triethylamine (TEA) is utilized to deprotonate the hydrochloride salt. Anhydrous methanol is selected as the solvent because it solubilizes both the salt and the resulting ligand, while anhydrous magnesium sulfate ( MgSO4​ ) is added to scavenge the water byproduct. Removing water is critical to drive the reversible imine condensation equilibrium entirely to the product side, creating a self-validating, high-yield system.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of (2S)-1-methoxypropan-2-amine hydrochloride in 20 mL of anhydrous methanol in a flame-dried 100 mL round-bottom flask under an argon atmosphere.

  • Neutralization: Add 11.0 mmol (1.1 equiv) of anhydrous triethylamine dropwise at 0 °C. Stir for 15 minutes to ensure complete liberation of the free amine.

  • Condensation: Add 10.0 mmol of salicylaldehyde (or a substituted derivative like 3,5-di-tert-butylsalicylaldehyde) followed by 2.0 g of anhydrous MgSO4​ .

  • Reaction: Warm the mixture to room temperature and stir for 4–6 hours. In-process control: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the highly UV-active salicylaldehyde spot validates the completion of the reaction.

  • Workup: Filter the suspension through a pad of Celite to remove MgSO4​ and precipitated TEA-HCl salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water to remove residual salts. Dry the organic layer over Na2​SO4​ , filter, and evaporate to yield the pure chiral Schiff base ligand as a viscous yellow oil or crystalline solid.

G A (2S)-1-Methoxypropan-2-amine Hydrochloride B In Situ Neutralization (Base) A->B C Condensation (Salicylaldehyde) B->C D Chiral Schiff Base (N,O-Ligand) C->D E Metal Coordination (Cu, Zn, Co) D->E F Asymmetric Catalysis E->F

Caption: Workflow for generating chiral Schiff base metal complexes from the hydrochloride salt.

Application as a Chiral Auxiliary in Agrochemical and Pharmaceutical Synthesis

The (S)-1-methoxy-2-propylamine moiety is a highly prized structural element in life sciences. It is the critical chiral intermediate required for the synthesis of high-activity chiral amide herbicides, such as dimethenamid-P and S-metolachlor[2]. Furthermore, it is utilized as a chiral building block in the development of complex pharmaceutical APIs, including peripherally restricted TRPV1 antagonists[3] and p38 MAP kinase inhibitors[1].

To achieve the stringent enantiopurity (>98% ee) demanded by the pharmaceutical and agrochemical industries, modern synthetic routes often employ biocatalytic reductive amination of 1-methoxypropan-2-one using native amine dehydrogenases (AmDHs)[4].

Protocol 2: Amide Coupling for Chiral Auxiliary Deployment

When used as a chiral auxiliary to resolve racemic carboxylic acids or to direct subsequent enolate alkylations, the amine must be coupled to form a stable amide bond.

Step-by-Step Methodology:

  • Activation: Dissolve 5.0 mmol of the target carboxylic acid in 15 mL of anhydrous DMF. Add 5.5 mmol of HATU and 15.0 mmol of N,N-diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 5.0 mmol of (2S)-1-methoxypropan-2-amine hydrochloride directly to the mixture. Causality: The excess DIPEA (3.0 equiv total) serves a dual purpose: activating the HATU coupling and neutralizing the hydrochloride salt in situ.

  • Validation: Stir for 12 hours. Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na2​SO4​ , and concentrate. The resulting chiral amide can now be subjected to diastereoselective transformations.

Quantitative Data Summaries

Table 1: Physicochemical Properties of (2S)-1-Methoxypropan-2-amine Derivatives

PropertyFree Base ((S)-1-Methoxy-2-propylamine)Hydrochloride Salt
Physical State Colorless liquid[1]White to off-white solid[5]
Boiling/Melting Point 98°C – 99°C (Boiling Point)[1]> 150°C (Melting Point)
Handling Sensitivity Air-sensitive, volatile, flammable[1]Bench-stable, hygroscopic
Water Solubility Fully miscible[1]Highly soluble
Primary Application Industrial bulk synthesisPrecision catalysis, R&D workflows

Table 2: Comparative Catalytic Performance in Asymmetric Synthesis

Catalytic ModalityCatalyst/Ligand TypeTypical SubstratesAverage YieldAverage ee (%)
Organocatalysis Primary Amine (Enamine activation)Hindered ketones, α -branched aldehydes75 - 85%88 - 94%
Metal Catalysis Schiff Base + Cu(II)Nitroalkanes + Aldehydes (Henry Reaction)85 - 95%90 - 98%
Biocatalysis Amine Dehydrogenase (Synthesis of the amine)1-methoxypropan-2-one> 97%> 98%[4]

References

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC. NIH. Available at:[Link]

  • Water-Soluble Chiral Metallopeptoids - Galia Maayan's Research Group. Biopolymers (Pept Sci). Available at: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Design and Synthesis of Peripherally Restricted Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists - ACS Publications. Journal of Medicinal Chemistry. Available at: [Link]

  • (R)-1-Methoxypropan-2-amine hydrochloride - MySkinRecipes. MySkinRecipes. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2S)-1-methoxypropan-2-amine Hydrochloride

Welcome to the technical support center for the synthesis of (2S)-1-methoxypropan-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2S)-1-methoxypropan-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. As a key chiral building block in the pharmaceutical and agrochemical industries, achieving high yield and enantiopurity of this compound is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce (2S)-1-methoxypropan-2-amine?

There are two predominant strategies for synthesizing (2S)-1-methoxypropan-2-amine, starting from the prochiral ketone, 1-methoxypropan-2-one (also known as methoxyacetone):

  • Biocatalytic Asymmetric Synthesis: This is the most modern and efficient approach, prized for its high stereoselectivity and green chemistry profile.[1] It typically employs enzymes like transaminases or amine dehydrogenases (AmDHs) to convert 1-methoxypropan-2-one directly into the desired (S)-enantiomer with very high enantiomeric excess (ee).[3][4]

  • Chemical Synthesis: This traditional route involves the reductive amination of 1-methoxypropan-2-one.[1] It can be followed by chiral resolution to separate the enantiomers, or an asymmetric synthesis can be attempted using a chiral precursor like (S)-alaninol.[1]

Synthetic_Pathways cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Intermediate Product cluster_3 Final Product 1-Methoxypropan-2-one 1-Methoxypropan-2-one Biocatalysis Biocatalysis 1-Methoxypropan-2-one->Biocatalysis Transaminase or Amine Dehydrogenase Chemical_Synthesis Chemical_Synthesis 1-Methoxypropan-2-one->Chemical_Synthesis Reductive Amination & Chiral Resolution S_Amine (2S)-1-methoxypropan-2-amine Biocatalysis->S_Amine Chemical_Synthesis->S_Amine Final_Product (2S)-1-methoxypropan-2-amine Hydrochloride S_Amine->Final_Product HCl Addition

Caption: Workflow for biocatalytic synthesis.

Steps:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution of 2 M ammonium formate (NH₄HCO₂) at pH 9.0.

  • Add Reagents: To the buffer, add NADP⁺ (to 0.2 mM), glucose (1.1 equivalents relative to the ketone), and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Add Substrate and Enzyme: Add 1-methoxypropan-2-one to a final concentration of 150 mM. Initiate the reaction by adding the purified amine dehydrogenase (e.g., MsmeAmDH) to a concentration of 0.5 mg/mL.

  • Incubation: Incubate the mixture at 30°C with agitation (e.g., 400 rpm) for 24 to 48 hours.

  • Monitoring: Periodically take aliquots to monitor the conversion of the ketone to the amine using gas chromatography (GC) or high-performance liquid chromatography (HPLC). A conversion of >88% can be expected. [3][5]6. Work-up: Once the reaction is complete, quench by acidifying the mixture (e.g., with HCl). Centrifuge to pellet the enzymes and remove them. The resulting aqueous solution contains the (2S)-1-methoxypropan-2-amine.

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol outlines the conversion of the aqueous amine solution to its solid hydrochloride salt.

Purification_Workflow Aqueous_Amine_Sol Aqueous Solution of (2S)-1-methoxypropan-2-amine Add_HCl Add Concentrated HCl Aqueous_Amine_Sol->Add_HCl Distill_Water Distill off Water (Reduced Pressure) Add_HCl->Distill_Water Crude_Salt Crude Hydrochloride Salt (Viscous Oil/Solid) Distill_Water->Crude_Salt Recrystallize Recrystallize from Solvent (e.g., Ethanol/Ether) Crude_Salt->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry Pure_Product Pure (2S)-1-methoxypropan-2-amine Hydrochloride Filter_Dry->Pure_Product

Caption: Workflow for purification and salt formation.

Steps:

  • Acidification: To the aqueous solution containing the crude amine, slowly add concentrated hydrochloric acid. Ensure the final mixture is acidic.

  • Solvent Removal: Remove the water under reduced pressure using a rotary evaporator. This will yield the crude hydrochloride salt, which may be a viscous oil or a semi-solid. [6][7]3. Recrystallization: Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol). Allow the solution to cool slowly to induce crystallization. A co-solvent like diethyl ether may be added to decrease solubility and improve crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid. Recrystallization can significantly improve purity, achieving >99.9% enantiomeric purity. [4]

References

  • Abrahamson, M. et al. (2012). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available at: [Link]

  • Stirling, D. I. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA. Available at: [Link]

  • Stirling, D. I. (1997). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents (US6133018A).
  • Mutti, F. G. et al. (2021). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]

  • Wikipedia. Reductive amination. Wikipedia. Available at: [Link]

  • Gevorgyan, V. et al. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Turner, N. J. et al. (2021). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports. Available at: [Link]

  • Wolberg, M. et al. (2008). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents (US8344182B2).
  • Chemistry Steps. Reductive Amination. Chemistry Steps. Available at: [Link]

  • Wolberg, M. et al. (2010). process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Justia Patents. Available at: [Link]

  • WIPO. A method of preparing 2-aminopropan-1-ol from hydroxyacetone by reductive amination. WIPO Patentscope. Available at: [Link]

  • MySkinRecipes. (R)-1-Methoxypropan-2-amine hydrochloride. MySkinRecipes. Available at: [Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • PubChem. (2S)-1-methoxypropan-2-amine hydrochloride. PubChem. Available at: [Link]

  • Fasan, R. et al. (2020). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion. ACS Catalysis. Available at: [Link]

  • Taresco, V. et al. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. MDPI. Available at: [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. Available at: [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for (2S)-1-Methoxypropan-2-amine HCl

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Overcoming severe hygroscopicity in chiral amine hydrochloride salts Scientific Overview (2S)-1-Methoxypropan-2-amine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Overcoming severe hygroscopicity in chiral amine hydrochloride salts

Scientific Overview

(2S)-1-Methoxypropan-2-amine hydrochloride (CAS 1162054-86-5) is a highly valuable chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) 1. Despite its utility, it presents significant handling challenges due to its severe hygroscopicity. When exposed to ambient atmospheric humidity, the crystalline solid rapidly deliquesces into a sticky, intractable paste. This moisture uptake not only degrades stoichiometric accuracy but can also poison moisture-sensitive downstream reactions, such as transition-metal-catalyzed cross-couplings or anhydrous amidations.

Troubleshooting & FAQs

Q1: Why does (2S)-1-methoxypropan-2-amine HCl deliquesce so rapidly compared to other hydrochloride salts? Causality: Deliquescence is a thermodynamic process that occurs when the vapor pressure of the saturated aqueous solution of a salt is lower than the partial pressure of water in the ambient air. For small, highly polar amine hydrochlorides, the thermodynamics of hydration heavily outweigh the crystal lattice energy. In the specific case of (2S)-1-methoxypropan-2-amine HCl, the methoxy ether oxygen acts as a strong hydrogen-bond acceptor, while the protonated amine acts as a hydrogen-bond donor. This dual-affinity network creates a highly favorable energetic landscape for water absorption, driving the salt to pull moisture from the air until it literally dissolves in its own water of hydration.

Q2: I do not have access to a glovebox. How can I accurately weigh this compound without ruining the batch? Protocol Insight: While an inert-atmosphere glovebox is the gold standard 2, you can utilize pre-filled reaction vials or establish a localized low-humidity environment 3. If working on a benchtop, use a portable glovebag purged with Argon, or perform rapid weighing in a climate-controlled room with <20% Relative Humidity (RH). Always use a tared, sealable weighing boat or vial.

Q3: My batch was left open and has turned into a sticky paste. Is the material ruined, or can I recover the anhydrous salt? Causality & Recovery: The material is not chemically degraded; it is merely hydrated. Standard vacuum desiccation at room temperature is usually insufficient to break the strong hydrogen bonds between the amine salt and water. The most effective recovery method is azeotropic distillation 45. By suspending the wet salt in a solvent like toluene, which forms a minimum-boiling azeotrope with water, you can physically drive the water out of the system via heating. As the water is removed, the anhydrous amine hydrochloride will re-precipitate as a free-flowing solid.

Q4: What are the optimal long-term storage conditions to prevent moisture ingress? Store the material at 2–8°C under an inert atmosphere (Argon or Nitrogen) 1. Ensure the primary container is sealed with Teflon tape and placed inside a secondary desiccator containing an active desiccant (e.g., Drierite or P2O5). Crucial Step: Always allow the container to warm to room temperature before opening. Opening a cold container will cause immediate condensation of atmospheric moisture directly onto the chemical.

Quantitative Data: Moisture Mitigation & Drying Strategies

StrategyEnvironment / ReagentEst. Moisture Uptake (1 hr)Operational TimeRecommended Use Case
Benchtop (Uncontrolled) Ambient Air (50% RH)> 15.0% (Deliquescence)N/ANot Recommended
Glovebox Handling Argon Atmosphere (<1 ppm H2O)< 0.1%15 minsRoutine weighing & aliquoting
Vacuum Desiccation P2O5 / 1 mbar / 25°C~ 2.0% (Incomplete drying)24 - 48 hrsMildly clumped, free-flowing powder
Azeotropic Distillation Toluene / Dean-Stark / 110°C< 0.05% (Anhydrous)3 - 4 hrsRecovery of severely wet/pasted material

Step-by-Step Methodologies

Protocol A: Azeotropic Drying of Wet (2S)-1-Methoxypropan-2-amine HCl

This protocol utilizes toluene to form a minimum-boiling azeotrope, physically driving water out of the hydrated salt.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Connect the condenser to a nitrogen manifold.

  • Suspension: Transfer the wet/pasted (2S)-1-methoxypropan-2-amine HCl into the flask. Add anhydrous toluene (approx. 10 mL per gram of wet salt). The salt will remain largely insoluble.

  • Distillation: Heat the flask in an oil bath to 120°C to establish a vigorous reflux.

  • Self-Validation (Visual): Monitor the Dean-Stark trap. Water will co-distill with toluene, separate upon cooling, and collect at the bottom of the trap. The system validates its own progress: once water droplets cease to accumulate and the volume in the trap remains constant for 30 minutes, the bulk dehydration is complete.

  • Isolation: Cool the flask to room temperature. The anhydrous salt will appear as a fine, free-flowing crystalline suspension. Filter the solid rapidly under a blanket of Argon (or inside a glovebox).

  • Final Drying & Self-Validation (Quantitative): Dry the isolated solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual toluene. Perform a Karl Fischer (KF) titration on a 50 mg sample; a water content of <0.1% validates the anhydrous state.

Protocol B: Glovebox Handling and Single-Use Aliquoting

This protocol ensures the integrity of the anhydrous salt during routine use.

  • Preparation: Transfer the sealed primary container of (2S)-1-methoxypropan-2-amine HCl, clean spatulas, and pre-tared, oven-dried amber vials into the glovebox antechamber.

  • Purging: Cycle the antechamber with Argon/Nitrogen at least three times to ensure an inert, moisture-free environment (<1 ppm H2O).

  • Handling: Move the items into the main glovebox chamber. Open the primary container and rapidly dispense the required mass into the pre-tared vials.

  • Self-Validation (Mass Drift): Place a loaded, open vial on the analytical balance inside the glovebox and tare it. Observe the readout for 60 seconds. If the mass remains stable (± 0.1 mg), the inert atmosphere is validated. If the mass steadily increases, moisture is present in the chamber, and the glovebox atmosphere must be regenerated immediately.

  • Sealing: Cap the single-use vials tightly, seal the threads with Teflon tape, and remove them from the glovebox for immediate use or 2–8°C storage.

Process Visualization

G Start Assess (2S)-1-methoxypropan-2-amine HCl Condition Is the salt free-flowing or a sticky paste? Start->Condition FreeFlowing Free-Flowing (Dry) Condition->FreeFlowing Dry Sticky Sticky Paste (Wet) Condition->Sticky Wet Glovebox Transfer to Glovebox/Glovebag (Ar or N2 atm) FreeFlowing->Glovebox Azeotropic Suspend in Dry Toluene Sticky->Azeotropic Aliquoting Weigh & Aliquot into Single-Use Vials Glovebox->Aliquoting Store Store at 2-8°C over Desiccant Aliquoting->Store DeanStark Azeotropic Distillation (Dean-Stark) Azeotropic->DeanStark Recover Filter & Dry under Vacuum DeanStark->Recover Recover->FreeFlowing Re-evaluate

Workflow for assessing, recovering, and handling hygroscopic amine hydrochloride salts.

References

  • Benchchem - Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Hepatochem - How do you handle hygroscopic salts?
  • ACS Publications - Development of a Manufacturing Process for Sibenadet Hydrochloride.
  • PubChem (NIH) - (2S)-1-methoxypropan-2-amine hydrochloride.
  • Google Patents - US5045244A - Preparation of metal halide-amine complexes.

Sources

Troubleshooting

Technical Support Center: Preserving Stereochemical Integrity of (2S)-1-Methoxypropan-2-amine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stereochemical degradation when handling (2S)-1-methoxypropan-2-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stereochemical degradation when handling (2S)-1-methoxypropan-2-amine hydrochloride .

Converting a chiral amine hydrochloride salt to its free base is often viewed as a trivial workup step. However, under basic conditions, chiral amines can undergo rapid racemization, leading to catastrophic drops in enantiomeric excess (ee). This guide dissects the mechanistic causality of this racemization and provides a self-validating, field-proven protocol to prevent it.

Root Cause Analysis: The Causality of Racemization

To prevent racemization, we must first understand the thermodynamic and kinetic pathways that cause a chiral amine to lose its stereochemical memory. For (2S)-1-methoxypropan-2-amine, the chiral center is located at the C2 position (the α-carbon). While the α-proton of a standard aliphatic amine has a very high pKa, making direct deprotonation difficult, two critical factors sensitize this specific molecule under basic conditions:

  • Inductive Sensitization: The adjacent methoxy group (-O-CH₃) exerts an electron-withdrawing inductive effect (-I). This slightly increases the acidity of the α-proton compared to unfunctionalized amines.

  • Schiff Base-Mediated Enolization (The Primary Culprit): The most insidious cause of racemization is the presence of trace carbonyl compounds (aldehydes or ketones) in solvents or glassware. The primary amine reacts with these impurities to form a transient Schiff base (imine)[1]. The sp² hybridized imine nitrogen acts as a powerful electron sink, drastically lowering the pKa of the α-proton. Even weak bases can then abstract this proton to form a planar enamine intermediate. Upon non-stereoselective reprotonation, the stereocenter is destroyed, resulting in a racemic mixture[2].

  • Thermal Excursions & Base Strength: The neutralization of the hydrochloride salt is highly exothermic. If a strong, unhindered base (like Triethylamine or NaOH) is used without strict temperature control, the localized heat and high basicity provide the activation energy required to drive direct α-proton abstraction[3][4].

Workflow Visualization: Racemization Pathways

The following diagram illustrates the logical relationship between reaction conditions, side reactions, and the ultimate loss of stereocontrol.

RacemizationPathway Start (2S)-1-Methoxypropan-2-amine HCl BaseAdd Base Addition (Exothermic) Start->BaseAdd Neutralization FreeBase Enantiopure Free Amine BaseAdd->FreeBase Mild Base, Temp < 5°C Deprotonation Base-Catalyzed α-Proton Abstraction BaseAdd->Deprotonation Strong Base, High Temp SchiffBase Schiff Base (Imine) Formation (Lowered α-proton pKa) FreeBase->SchiffBase Side Reaction Carbonyls Trace Carbonyls (Solvents/Impurities) Carbonyls->SchiffBase Reacts with SchiffBase->Deprotonation Sensitizes α-carbon Planar Planar Enamine Intermediate Deprotonation->Planar Loss of H+ Racemic Racemization (Loss of Stereocenter) Planar->Racemic Non-selective Reprotonation

Mechanistic pathways leading to the racemization of chiral amines under basic conditions.

Quantitative Data: Base Selection Matrix

The choice of base is the most critical variable in preventing racemization. A base must be strong enough to neutralize the HCl salt but sterically hindered enough to prevent nucleophilic interactions or α-proton abstraction[4][5].

BasepKaSteric HindranceRacemization RiskMechanism of Action / Suitability
NaOH (aq) 13.8LowCritical High basicity drives direct α-deprotonation; highly exothermic. Avoid entirely.
Triethylamine (Et₃N) 10.75ModerateHigh Sufficiently basic to catalyze enolization; poor steric shielding[3].
N-Methylmorpholine (NMM) 7.38ModerateLow Weaker base; reduces the kinetic rate of proton abstraction[4].
2,4,6-Collidine 7.43HighMinimal Methyl groups shield the nitrogen; acts as a non-nucleophilic proton sponge[4]. Highly Recommended.
NaHCO₃ (aq) 6.3LowMinimal Weak inorganic base; safe when used in a rapid biphasic extraction. Highly Recommended.

Step-by-Step Methodology: Stereoretentive Free-Basing Protocol

This protocol utilizes a biphasic extraction system combined with strict thermal control. By conducting the neutralization in a biphasic mixture, the unprotonated free amine immediately partitions into the organic layer, physically isolating it from the aqueous basic environment and halting base-catalyzed side reactions.

Self-Validating System: This workflow includes built-in pH and analytical checkpoints to guarantee stereochemical integrity before proceeding to downstream synthesis.

Step 1: System Preparation

  • Suspend 1.0 equivalent of (2S)-1-methoxypropan-2-amine hydrochloride in a biphasic mixture of HPLC-grade Dichloromethane (DCM) and Deionized Water (ratio 3:1 v/v).

  • Causality Check: HPLC-grade DCM ensures the absence of trace carbonyls (unlike acetone or ethyl acetate which may contain trace acetic acid/acetaldehyde).

Step 2: Thermal Control

  • Cool the biphasic mixture in an ice-water bath to 0–5 °C under vigorous stirring.

  • Causality Check: Suppressing the temperature mitigates the exothermic heat of neutralization, preventing thermal activation of the α-proton[6].

Step 3: Base Addition

  • Slowly add 1.05 equivalents of cold, saturated aqueous NaHCO₃ (or 1.05 eq of 2,4,6-collidine) dropwise over 15 minutes.

  • Validation Checkpoint 1: Test the aqueous layer with pH paper. It should read between 8.0 and 8.5. Do not exceed pH 9.0.

Step 4: Rapid Phase Separation

  • Immediately transfer the mixture to a pre-cooled separatory funnel.

  • Separate the organic (DCM) layer. Extract the remaining aqueous layer twice with additional cold DCM.

  • Causality Check: Rapid extraction minimizes the residence time of the free amine in the alkaline aqueous phase.

Step 5: Drying and Isolation

  • Dry the combined organic layers over anhydrous Na₂SO₄ for 10 minutes. (Avoid MgSO₄, as trace Lewis acidity can sometimes catalyze unwanted side reactions).

  • Filter and concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 25 °C .

Step 6: Analytical Validation

  • Validation Checkpoint 2: Before using the free base in your next step, derivatize a 1 mg aliquot with an achiral acyl chloride (e.g., benzoyl chloride) under Schotten-Baumann conditions. Analyze via Chiral HPLC to confirm the ee matches the starting material[5][6].

Troubleshooting FAQs

Q: Why did my ee drop from 99% to 40% when I used Triethylamine (Et₃N) for free-basing? A: Triethylamine is a relatively strong (pKa ~10.75) and unhindered base. During the exothermic neutralization of the HCl salt, localized heating combined with the strong basicity of Et₃N accelerates α-proton abstraction. Furthermore, Et₃N readily facilitates the enolization of transient Schiff bases formed from any trace solvent impurities[3][4].

Q: Can I use standard reagent-grade acetone to wash my glassware before this reaction? A: No. Acetone is a ketone (a carbonyl compound). Trace residual acetone will react with the free primary amine to form an isopropylidene imine (Schiff base). This drastically lowers the α-proton's pKa and catalyzes rapid racemization[1]. Always dry glassware thoroughly and use carbonyl-free solvents.

Q: I need to store the free base overnight. Is it stable? A: Free chiral amines are highly susceptible to atmospheric oxidation and CO₂ absorption (forming carbamates), which can lead to degradation and slow racemization. It is highly recommended to use the free base immediately in your next synthetic step. If storage is unavoidable, store it as a dilute solution in dry DCM over molecular sieves at -20 °C under an argon atmosphere.

References

  • Title: Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Amine Racemisation : r/Chempros Source: Reddit URL: [Link]

  • Title: Racemisation in Chemistry and Biology Source: The University of Manchester URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Couplings with (2S)-1-methoxypropan-2-amine Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks associated with coupling (2S)-1-methoxypropan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks associated with coupling (2S)-1-methoxypropan-2-amine hydrochloride. This chiral, alpha-branched primary amine presents a unique triad of challenges: steric hindrance (alpha-methyl group), electronic deactivation (inductive withdrawal from the adjacent methoxy group), and salt neutralization (hydrochloride form).

This guide bypasses generic advice, providing you with causality-driven insights and self-validating protocols to ensure complete conversion while preserving stereochemical integrity.

Diagnostic Workflow

Before altering your reagents, use the following logical decision tree to isolate the root cause of your incomplete coupling.

TroubleshootingWorkflow Start Incomplete Amide Coupling (2S)-1-methoxypropan-2-amine HCl CheckBase 1. Base Stoichiometry Are you using ≥3.0 eq of base? Start->CheckBase FixBase Increase DIPEA to 3.0-4.0 eq Pre-neutralize amine salt CheckBase->FixBase No CheckSterics 2. Steric/Electronic Factors Is the acid partner hindered? CheckBase->CheckSterics Yes FixBase->CheckSterics FixReagent Switch coupling reagent to HATU or COMU CheckSterics->FixReagent Yes Success Complete Conversion Minimal Epimerization CheckSterics->Success No CheckRescue 3. Extreme Hindrance Did HATU/COMU fail? FixReagent->CheckRescue FixRescue In situ Acyl Fluoride generation (TFFH or DAST) + Heat CheckRescue->FixRescue Yes CheckRescue->Success No FixRescue->Success

Diagnostic workflow for resolving incomplete couplings with hindered amine salts.

Mechanistic FAQs: Causality & Optimization

Q1: Why does my coupling reaction stall at 40-50% conversion when using standard EDC/HOBt conditions? A: This is a dual-factor kinetic bottleneck caused by incomplete salt neutralization and steric/electronic deactivation. Because (2S)-1-methoxypropan-2-amine is supplied as a hydrochloride salt, an additional equivalent of base must be added specifically to neutralize the salt[1]. If you use a standard 1.0–2.0 equivalents of a base like N,N-Diisopropylethylamine (DIPEA), the base is rapidly consumed by activating the carboxylic acid and neutralizing the HCl, leaving an equilibrium where the amine is not fully freebased. Furthermore, the amine is alpha-branched (sterically hindered) and possesses a methoxy group that exerts a mild electron-withdrawing inductive effect, lowering its nucleophilicity.

Q2: I increased my DIPEA equivalents to 4.0, but now my carboxylic acid partner is epimerizing. How do I balance conversion and stereointegrity? A: Epimerization (via oxazolone formation) is a kinetic issue. DIPEA is the most sterically hindered of the commonly used bases (aqueous pKa = 10.1) and is generally preferred to minimize racemization[2]. However, when coupling is slow due to the hindered nature of (2S)-1-methoxypropan-2-amine, the activated ester has a prolonged lifespan, allowing excess base to abstract the alpha-proton of the acid. The solution is to pre-neutralize the amine salt in a separate vessel before introducing it to the activated acid, a proven strategy to ensure clean coupling[3]. Additionally, switching to a highly reactive uronium salt like COMU reduces epimerization because COMU contains an internal hydrogen-bond acceptor that accelerates the amine addition step, outcompeting the epimerization pathway[4].

Q3: HATU and COMU both failed to push the reaction past 80%. What is the ultimate rescue strategy? A: For exceptionally hindered or electron-deficient systems where standard uronium reagents fail, the formation of an in situ acyl fluoride is the most robust rescue protocol. Acyl fluorides are highly resistant to hydrolysis and possess a small atomic radius, allowing them to bypass the steric bulk of the alpha-branched amine. Protocols utilizing acyl fluorides at elevated temperatures have been proven to efficiently couple sterically hindered substrates where standard methods fail[5].

Reagent Selection Matrix

To facilitate rapid decision-making, the following table synthesizes the quantitative performance metrics of various coupling reagents when applied to hindered amine salts like (2S)-1-methoxypropan-2-amine hydrochloride.

Coupling ReagentBase Requirement (incl. HCl neutralization)Relative Reactivity (Hindered Amines)Epimerization RiskAqueous Workup Profile
EDC / HOBt 2.0 - 3.0 eqLowModerateExcellent (Water-soluble byproducts)
T3P 4.0 - 5.0 eqModerateLowExcellent (Water-soluble byproducts)
HATU 3.0 - 4.0 eqHighHigh (if coupling is slow)Poor (Requires extensive washing)
COMU 2.0 - 3.0 eqVery HighLowGood (Water-soluble byproducts)
TFFH (Acyl F) 3.0 - 4.0 eqExtremeVery LowGood (Fluoride easily washed)

Self-Validating Experimental Protocols

A self-validating protocol incorporates built-in analytical checkpoints. By verifying the success of each intermediate step, you isolate failure points (e.g., distinguishing between a failure to activate the acid vs. a failure of the amine to attack).

Mechanism Acid Carboxylic Acid + Base Activation COMU / HATU Activation Acid->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster Fast Product Amide Product ActiveEster->Product Slow / Hindered Amine Pre-neutralized Amine Freebase Amine->Product Nucleophilic Attack

Mechanistic pathway for uronium-mediated amide coupling with pre-neutralized hindered amines.

Protocol A: High-Efficiency COMU Coupling (Standard Rescue)

Use this protocol when EDC/HOBt yields <50% conversion.

Step 1: Acid Activation

  • Dissolve the Carboxylic Acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Add DIPEA (1.1 eq) dropwise. Stir for 15 minutes at room temperature. The solution will typically exhibit a color change indicating active ester formation[4].

  • Validation Check: Remove a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. You should observe >95% conversion to the methyl ester. Causality: If the methyl ester forms, your acid activation is successful. Any subsequent failure is purely due to amine steric hindrance.

Step 2: Amine Pre-Neutralization

  • In a separate, dry vial, dissolve (2S)-1-methoxypropan-2-amine hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (1.3 eq). Stir for 10 minutes to fully liberate the free amine[3].

  • Validation Check: Ensure the solution is completely homogeneous. A cloudy suspension indicates incomplete salt dissolution/neutralization.

Step 3: Coupling

  • Transfer the pre-neutralized amine solution to the activated acid mixture.

  • Stir at room temperature for 2–4 hours.

  • Validation Check: Monitor by LC-MS for the disappearance of the active ester mass and the appearance of the target amide.

Protocol B: In Situ Acyl Fluoride Generation (Extreme Hindrance)

Use this protocol if Protocol A results in heavy epimerization or stalls at <80% conversion.

Step 1: Acyl Fluoride Generation

  • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Add DIPEA (2.5 eq) followed by Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) (1.2 eq). Stir for 30 minutes at room temperature.

  • Validation Check: Analyze by GC-MS or LC-MS (quenched in MeOH) to confirm total consumption of the starting acid.

Step 2: Amine Addition

  • Add (2S)-1-methoxypropan-2-amine hydrochloride (1.5 eq) and an additional portion of DIPEA (1.5 eq) directly to the reaction mixture.

  • Heat the reaction to 40°C. Acyl fluorides are thermally stable and resist hydrolysis, allowing you to use heat to overcome the activation energy barrier of the hindered amine[5].

  • Validation Check: Monitor conversion to the amide over 4–12 hours.

Sources

Troubleshooting

Solvent selection for (2S)-1-methoxypropan-2-amine hydrochloride solubility issues

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the solubility of polar hydrochloride salts in organic workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the solubility of polar hydrochloride salts in organic workflows. (2S)-1-methoxypropan-2-amine hydrochloride is a highly valuable chiral building block, but its ionic nature often leads to workflow bottlenecks during amide couplings, alkylations, or phase extractions.

This guide is designed to move beyond basic "trial and error." Here, we will break down the thermodynamic causality behind your solubility issues and provide self-validating protocols to ensure your syntheses proceed without interruption.

Troubleshooting Decision Matrix

Before adjusting your protocol, use the logical workflow below to determine the most thermodynamically favorable path for your specific reaction requirements.

G Start Solubility Issue: (2S)-1-methoxypropan-2-amine HCl CheckSolvent Target Solvent Polarity? Start->CheckSolvent Polar Polar Protic / Aqueous (Water, MeOH) CheckSolvent->Polar NonPolar Aprotic / Non-Polar (DCM, EtOAc, THF) CheckSolvent->NonPolar SolPolar Heat gently (40°C) or add polar co-solvent Polar->SolPolar SolNonPolar Is the intact HCl salt strictly required? NonPolar->SolNonPolar YesSalt Use DMSO/DMF or Biphasic System SolNonPolar->YesSalt Yes NoSalt In situ free-basing (Add DIPEA/TEA) SolNonPolar->NoSalt No

Fig 1: Decision tree for resolving amine hydrochloride solubility issues in various solvent systems.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does (2S)-1-methoxypropan-2-amine hydrochloride exhibit poor solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A: It is critical to remember that you are working with an ionic lattice, not a neutral organic molecule. In the solid state, the protonated amine and the chloride counterion are held together by high crystal lattice energy. When you attempt to dissolve this salt in a low-dielectric solvent like DCM (ε = 9.1), the solvent lacks the thermodynamic driving force (solvation energy) required to overcome the lattice energy. As documented in pharmaceutical salt studies, a perfectly good salt isolated from an organic solvent will often resist re-dissolving in non-polar environments due to this fundamental thermodynamic barrier[1].

Q2: I need to perform an amide coupling using this amine in an aprotic solvent. How do I overcome the insolubility? A: The most robust method is in situ free-basing. By adding a sterically hindered tertiary amine—such as N,N-Diisopropylethylamine (DIPEA)—to your suspension, you deprotonate the hydrochloride salt. This transforms the ionic lattice into the neutral free base, (2S)-1-methoxypropan-2-amine, which is highly soluble in aprotic solvents. For example, successful pharmaceutical syntheses have demonstrated dissolving the exact enantiomeric counterpart, (2R)-1-methoxypropan-2-amine hydrochloride, in DMSO by utilizing DIPEA prior to coupling[2]. (Note: The thermodynamic solubility profile in achiral solvents is identical for both the 2S and 2R enantiomers).

Q3: What are the optimal solvents for preparing stock solutions of the intact hydrochloride salt? A: If your workflow requires the intact salt (e.g., for aqueous assays, biological screening, or specific crystallization protocols), you must utilize solvents with high dielectric constants that can solvate the chloride counterion. Water, methanol, and DMSO are your primary choices. The hydrochloride salt exhibits significantly improved solubility in these highly polar environments[3].

Q4: My compound initially dissolves in a solvent mixture but precipitates upon the addition of other reagents. What is the mechanism behind this? A: This is typically driven by the common-ion effect . If you add a reagent or co-solvent that contains chloride ions (e.g., adjusting pH with HCl), the equilibrium shifts, suppressing the solubility of your amine hydrochloride and causing it to crash out of solution[1]. Alternatively, if you are performing a free-basing step, the precipitate might actually be the byproduct salt (e.g., DIPEA·HCl), not your starting material.

Quantitative Solvent Selection Guide

To assist in your experimental design, the following table summarizes the expected solubility behavior of the intact hydrochloride salt based on solvent dielectric properties.

SolventDielectric Constant (ε)Estimated Solubility (HCl Salt)Mechanistic Rationale & Recommended Use
Water 80.1>100 mg/mLHigh polarity easily overcomes lattice energy; ideal for aqueous assays.
Methanol 32.7>50 mg/mLHydrogen bonding disrupts the crystal lattice; excellent for stock solutions.
DMSO 46.7>30 mg/mLHigh dipole moment solvates cations; preferred for in vitro testing and polar couplings.
Dichloromethane 9.1<1 mg/mLInsufficient polarity to solvate ions; requires in situ free-basing.
Tetrahydrofuran 7.6<1 mg/mLPoor ion solvation; requires free-basing or phase-transfer catalysts.

Validated Experimental Protocol: In Situ Free-Basing

When an organic solvent is mandatory for your reaction (e.g., standard EDC/HOBt or HATU couplings), use this self-validating protocol to generate the soluble free base.

Mechanism Salt Amine HCl Salt (Insoluble Lattice) Base Add Auxiliary Base (e.g., DIPEA) Salt->Base Suspended in DCM/THF FreeBase Free Amine (Soluble in Organic) Base->FreeBase Deprotonation Byproduct DIPEA·HCl (Soluble/Precipitates) Base->Byproduct Salt Metathesis

Fig 2: Mechanistic pathway of in situ free-basing to achieve organic solvent solubilization.

Step-by-Step Methodology

1. Suspension Preparation: Weigh your (2S)-1-methoxypropan-2-amine hydrochloride and suspend it in your chosen anhydrous aprotic solvent (e.g., DCM or THF) at a concentration of 0.1 M to 0.5 M. The mixture will appear cloudy and turbid.

2. Base Addition: Add 1.5 to 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise to the stirring suspension. Causality note: A slight excess of base ensures complete deprotonation of the target amine, driving the equilibrium entirely toward the soluble free-base form.

3. Incubation and Self-Validation (Critical Step): Allow the mixture to stir at room temperature for 10–15 minutes.

  • Validation Check A: If the solution becomes completely clear, the free-basing is successful, and you may proceed to add your coupling reagents.

  • Validation Check B: If turbidity persists, you must determine if the solid is unreacted starting material or the newly formed DIPEA·HCl byproduct (which has limited solubility in some non-polar solvents).

    • Diagnostic Test: Extract a 50 µL aliquot of the turbid mixture and inject it into 1 mL of deionized water. If the solid dissolves instantly, it is the highly water-soluble DIPEA·HCl salt byproduct. You can safely proceed with your reaction, as your target amine is now in solution.

4. Reagent Addition: Once validated, add your carboxylic acid and coupling reagents (e.g., HATU, EDC) directly to the mixture.

References

  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (A.T.M. Serajuddin, 2007) URL: 1[1]

  • Title: Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents Source: Benchchem Technical Support URL: 3[3]

  • Title: SUBSTITUTED BENZIMIDAZOLES, THEIR PREPARATION AND THEIR USE AS PHARMACEUTICALS - EP 3334719 B1 Source: European Patent Office (via Googleapis) URL: 2[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (2S)- and (2R)-1-methoxypropan-2-amine Hydrochloride Enantiomers

This guide provides an in-depth comparison of the (2S)-1-methoxypropan-2-amine hydrochloride and (2R)-1-methoxypropan-2-amine hydrochloride enantiomers, designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the (2S)-1-methoxypropan-2-amine hydrochloride and (2R)-1-methoxypropan-2-amine hydrochloride enantiomers, designed for researchers, scientists, and professionals in drug development. We will explore the foundational principles of stereochemistry that govern their reactivity, present comparative data, and provide a practical experimental protocol for their differentiation in a laboratory setting.

Introduction: The Significance of Chirality

In the realm of organic chemistry and pharmacology, chirality is a fundamental concept with profound implications. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their behavior can diverge dramatically when interacting with other chiral entities, such as biological receptors or chiral reagents. This differential interaction is the cornerstone of stereoselective synthesis and is critical in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful.[1][2]

(2S)- and (2R)-1-methoxypropan-2-amine are valuable chiral building blocks used extensively in the synthesis of pharmaceuticals and agrochemicals.[1][3][4] Understanding the nuances of their respective reactivities is paramount for designing efficient and highly selective synthetic routes.

Section 1: Physicochemical Properties

As enantiomers, the (2S) and (2R) forms of 1-methoxypropan-2-amine hydrochloride possess identical molecular weights, melting points, and spectroscopic signatures (NMR, IR) in achiral solvents. The key distinguishing feature is their optical rotation—the direction in which they rotate plane-polarized light.

Property(2S)-1-methoxypropan-2-amine HCl(2R)-1-methoxypropan-2-amine HClSource(s)
Molecular Formula C₄H₁₂ClNOC₄H₁₂ClNO[5][6]
Molecular Weight 125.60 g/mol 125.60 g/mol [5][7]
CAS Number 1162054-86-599636-38-1[7][8]
Appearance White to off-white powderWhite to off-white powder[7]
Melting Point 85-88 °CData not specified, but expected to be identical to (S)-form[7]
Optical Rotation Specific rotation is equal in magnitude but opposite in sign to the (R)-enantiomer. The free amine, (S)-(+)-1-Methoxy-2-propylamine, has a reported optical rotation of +11.5° (Neat).Specific rotation is equal in magnitude but opposite in sign to the (S)-enantiomer.[9]
Section 2: The Core of Reactivity Comparison

The fundamental principle governing the reactivity of enantiomers is straightforward:

  • With Achiral Reagents: (2S)- and (2R)-1-methoxypropan-2-amine exhibit identical reactivity. Reaction rates, equilibrium constants, and product yields will be the same because the transition states formed are enantiomeric and thus have the same energy.

  • With Chiral, Enantiomerically Pure Reagents: The two enantiomers exhibit different reactivity.[10] When, for example, the (2S)-amine and the (2R)-amine react with a single enantiomer of a chiral carboxylic acid (e.g., (R)-ibuprofen), they form two different diastereomeric transition states. These diastereomeric transition states have different energies, leading to different reaction rates.[2][10]

This difference in reactivity is the basis for several key synthetic strategies:

  • Kinetic Resolution: One enantiomer reacts faster with a chiral reagent, allowing for the separation of the unreacted, slower-reacting enantiomer.[2]

  • Diastereomeric Salt Formation for Chiral Resolution: Reacting a racemic amine with a chiral acid creates diastereomeric salts with different solubilities, which can then be separated by crystallization.[4][11][12]

  • Asymmetric Synthesis: Using a chiral amine as a building block or auxiliary directs the stereochemical outcome of a reaction, favoring the formation of one specific stereoisomer of the product.[3]

Causality Behind Reactivity Differences:

The differential reactivity arises from the three-dimensional arrangement of atoms. During a reaction with another chiral molecule, the spatial orientation of the substituents around the chiral centers of both molecules leads to distinct steric and electronic interactions in the transition state. One combination (e.g., S-amine with R-acid) might fit together seamlessly, leading to a lower-energy, more stable transition state and a faster reaction. The other combination (e.g., R-amine with R-acid) might experience steric clash, resulting in a higher-energy, less stable transition state and a slower reaction.

The following diagram illustrates this core principle.

G cluster_reactants Reactants cluster_ts Diastereomeric Transition States cluster_products Products S_Amine (2S)-Amine TS1 Transition State 1 [S-Amine•••R-Acid]‡ (Lower Energy) S_Amine->TS1 k_fast R_Amine (2R)-Amine TS2 Transition State 2 [R-Amine•••R-Acid]‡ (Higher Energy) R_Amine->TS2 k_slow R_Acid (R)-Chiral Acid R_Acid->TS1 k_fast R_Acid->TS2 k_slow Prod1 Diastereomer 1 (S,R-Amide) TS1->Prod1 Forms Preferentially Prod2 Diastereomer 2 (R,R-Amide) TS2->Prod2 Forms Slower

Workflow for Comparative Reactivity Analysis.

Step-by-Step Procedure:

  • Neutralization of Amine Salts : In a reaction vessel, dissolve (2S)-1-methoxypropan-2-amine hydrochloride (0.5 mmol) and (2R)-1-methoxypropan-2-amine hydrochloride (0.5 mmol) in acetonitrile (5 mL). Add DIPEA (2.5 mmol, 2.5 equiv.) to neutralize the hydrochloride salts and act as the base for the coupling reaction.

  • Acid Activation : In a separate flask, dissolve (R)-(-)-2-Phenylpropionic acid (1.0 mmol, 1.0 equiv.) in acetonitrile (5 mL). Add EDC (1.2 mmol, 1.2 equiv.) and HOBt (1.2 mmol, 1.2 equiv.). Stir this mixture at room temperature for 10 minutes to form the activated ester.

  • Coupling Reaction : Add the activated acid solution to the amine solution. Stir the reaction mixture at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by taking small aliquots at specific time intervals (e.g., 1, 4, and 24 hours). Quench the aliquots by diluting with ethyl acetate and washing with water.

  • Workup (at final time point) : Once the reaction is deemed complete (or after 24 hours), dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amides.

  • Analysis : Dissolve a small sample of the crude product in the HPLC mobile phase. Analyze by chiral HPLC to determine the ratio of the two diastereomeric products: N-((2S)-1-methoxypropan-2-yl)-2-phenylpropanamide and N-((2R)-1-methoxypropan-2-yl)-2-phenylpropanamide.

Expected Outcome & Interpretation:

The chiral HPLC analysis will show two distinct peaks corresponding to the two diastereomeric amides. Due to the differential reaction rates, the peak areas will not be equal. The ratio of the peak areas directly reflects the relative reactivity of the (2S) and (2R) amines with the (R)-acid. A ratio significantly different from 1:1 provides clear, quantitative evidence that the enantiomers exhibit different reactivity under chiral conditions.

Conclusion

While (2S)- and (2R)-1-methoxypropan-2-amine hydrochloride are identical in their basic chemical properties, their reactivity diverges in a chiral environment. This guide has elucidated the theoretical basis for this difference—the formation of diastereomeric transition states with unequal energies. The provided experimental protocol offers a robust method for observing and quantifying this phenomenon in a practical setting. For scientists engaged in stereoselective synthesis, a thorough understanding of these principles is not merely academic; it is an essential prerequisite for the rational design of synthetic routes to enantiomerically pure molecules that are safe and effective.

References

  • amine hydrochloride - NextSDS. (n.d.). Retrieved from

  • amine hydrochloride - NextSDS. (n.d.). Retrieved from

  • (2S)-1-methoxypropan-2-amine hydrochloride | 1162054-86-5. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propylamine as a Chiral Resolving Agent. (n.d.). Benchchem.
  • Literature Review: (S)-(+)-1-METHOXY-2-PROPYLAMINE in Chiral Resolution - A Comparative Analysis. (n.d.). Benchchem.
  • (2S)-1-methoxypropan-2-amine hydrochloride. (n.d.). PubChem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). Benchchem.
  • (2R)-1-Methoxypropan-2-amine hydrochloride. (n.d.). ChemBlink.
  • (2R)-1-Methoxypropan-2-amine hydrochloride | 99636-38-1. (n.d.). Manchester Organics.
  • Do enantiomers have the same chemical reactivity with chiral reagents? (2021, July 14). Quora.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663–6670.
  • (S)-(+)-1-METHOXY-2-PROPYLAMINE CAS number and structure. (n.d.). Benchchem.
  • Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. (n.d.). Benchchem.
  • 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
  • Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • Azov, V. A. (n.d.). Resolution of Chiral Amines. Science of Synthesis.

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Comparative

Chiral HPLC methods for enantiomeric purity determination of (2S)-1-methoxypropan-2-amine HCl

An In-Depth Guide to Chiral HPLC Methods for Enantiomeric Purity Determination of (2S)-1-methoxypropan-2-amine HCl Abstract (2S)-1-methoxypropan-2-amine, a key chiral building block in pharmaceutical synthesis, requires...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Chiral HPLC Methods for Enantiomeric Purity Determination of (2S)-1-methoxypropan-2-amine HCl

Abstract

(2S)-1-methoxypropan-2-amine, a key chiral building block in pharmaceutical synthesis, requires stringent control of its stereochemical integrity to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1] The presence of its enantiomeric counterpart, the (R)-isomer, is considered an impurity that must be accurately quantified. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of (2S)-1-methoxypropan-2-amine HCl. We will delve into the strategic selection of chiral stationary phases (CSPs), the rationale behind mobile phase optimization, and present a detailed, field-proven experimental protocol. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable method for this critical quality attribute.

The Analytical Challenge: Separating Chiral Primary Amines

(2S)-1-methoxypropan-2-amine is a primary aliphatic amine.[2] Analytically, primary amines present a significant challenge in chiral chromatography. Their basic nature leads to strong, non-enantioselective interactions with acidic silanol groups present on the surface of silica-based CSPs, often resulting in poor peak shape (tailing) and compromised resolution.[3] Therefore, method development must focus not only on achieving chiral recognition but also on mitigating these undesirable secondary interactions. The hydrochloride salt form of the analyte means it will be protonated in solution, a key factor influencing its interaction with different CSPs.

A Comparative Analysis of Chiral Stationary Phase (CSP) Strategies

The cornerstone of any chiral separation is the selection of an appropriate CSP.[4] The CSP's chiral selector creates a transient diastereomeric complex with the analyte enantiomers, leading to different retention times. For primary amines, several classes of CSPs have proven effective, each with a distinct mechanism and optimal operating conditions.

CSP ClassChiral SelectorPrimary Separation ModesAdvantagesDisadvantages
Polysaccharide-Based Derivatized cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate))Normal Phase (NP), Polar Organic (PO), Reversed Phase (RP)Broad applicability, high success rate, robust, available in immobilized versions for extended solvent compatibility.[3][5][6]Prone to silanol interactions, requiring mobile phase additives for basic analytes.
Cyclofructan-Based Derivatized cyclofructansPolar Organic (PO), Supercritical Fluid Chromatography (SFC)High success rate for primary amines in PO mode, offering unique selectivity.[3][7]Enantiorecognition can be sensitive to mobile phase additives.[3]
Crown Ether-Based Chiral crown etherReversed Phase (RP)Specifically designed and highly effective for primary amines.[3][8]Requires highly acidic (pH 1-2) aqueous mobile phases (e.g., perchloric acid), which can be corrosive and problematic for preparative scale-up.[3][9]
Pirkle-Type (Brush-Type) Small chiral molecules covalently bonded to silicaNormal Phase (NP)Strong π-π interactions, effective for analytes with aromatic groups.Generally less effective for small, flexible aliphatic amines lacking aromaticity.
Indirect Method (Derivatization) N/A (uses achiral column)Reversed Phase (RP)Separates resulting diastereomers on a standard achiral column.[1]Requires a separate reaction step, potential for racemization during derivatization, requires a chiral derivatizing agent of high purity.[1]

For (2S)-1-methoxypropan-2-amine HCl, polysaccharide-based CSPs represent the most versatile and robust starting point for method development, offering a high probability of success without the need for harsh mobile phases.

Strategic Method Development Workflow

A systematic screening approach is the most efficient path to a successful chiral separation. The process involves screening a selection of complementary CSPs with a set of standardized mobile phases.

The Critical Role of the Mobile Phase and Additives

The mobile phase not only transports the analyte but also plays a crucial role in the chiral recognition mechanism. For polysaccharide CSPs, the Normal Phase (NP) mode, typically employing a hexane/alcohol eluent, is often the most successful.

  • Causality of Additives: The key to analyzing a basic amine like 1-methoxypropan-2-amine on a polysaccharide CSP is the addition of a small amount of a basic modifier to the mobile phase.

    • Mechanism: An additive like Diethylamine (DEA) or Ethanolamine (ETA) acts as a "silanol-masking" agent. It preferentially interacts with the residual acidic silanol groups on the silica surface, preventing the primary amine analyte from tailing and allowing the chiral selector to perform the enantiomeric discrimination effectively.[10][11] The choice of additive can sometimes influence selectivity.

The diagram below illustrates a logical workflow for developing a chiral HPLC method for a primary amine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Start Define Analyte: (2S)-1-methoxypropan-2-amine HCl (Primary Amine) CSP_Select Select CSPs: 1. Polysaccharide (Cellulose-based) 2. Polysaccharide (Amylose-based) 3. Cyclofructan-based Start->CSP_Select MP_Select Select Screening Mobile Phases (NP): A: Hexane/IPA (90/10) + 0.1% DEA B: Hexane/EtOH (90/10) + 0.1% DEA CSP_Select->MP_Select Screen Perform Screening Injections MP_Select->Screen Eval Evaluate Data: Resolution (Rs > 1.5?) Peak Shape (Tf < 1.5?) Screen->Eval Optimize Optimize Mobile Phase: - Adjust % Alcohol for retention - Vary additive concentration - Test alternative alcohols (n-PrOH) Eval->Optimize No Validate Method Validation (ICH Q2(R1)): Specificity, Linearity, LOD/LOQ, Accuracy, Precision, Robustness Eval->Validate Yes Optimize->Validate

Caption: A systematic workflow for chiral method development.

Recommended Experimental Protocol

This protocol describes a robust, self-validating method for determining the enantiomeric purity of (2S)-1-methoxypropan-2-amine HCl using a cellulose-based CSP. The inclusion of system suitability criteria ensures the validity of each analytical run.

Chromatographic Conditions
ParameterConditionRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 250 x 4.6 mmA widely successful CSP for a broad range of chiral compounds, including amines.[5][12]
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)Hexane/Ethanol provides good solvating power in NP mode. DEA is critical for masking silanols to achieve good peak shape for the basic amine analyte.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 25 °CEnsures consistent retention times and selectivity.
Detection UV at 210 nmThe analyte lacks a strong chromophore; detection at low UV wavelengths is necessary.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Diluent Mobile PhaseEnsures peak shape is not distorted by the sample solvent.
Sample and Standard Preparation
  • System Suitability Solution (SSS): Prepare a solution containing approximately 1 mg/mL of racemic 1-methoxypropan-2-amine HCl in the mobile phase. This solution is used to verify the performance of the chromatographic system.

  • Test Sample Solution: Accurately weigh and dissolve the (2S)-1-methoxypropan-2-amine HCl sample in the mobile phase to a final concentration of 1 mg/mL.

Analysis Procedure
  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution (SSS) five times.

  • Verify that the system suitability criteria are met (see table below).

  • Inject the Test Sample Solution in duplicate.

  • Identify the peaks based on the retention times obtained from the SSS (the minor peak is the undesired (R)-enantiomer, the major peak is the desired (S)-enantiomer).

Data Interpretation and System Suitability

For an enantiomeric purity assay, system suitability is not just a formality; it is a required check to prove the system can adequately separate the two enantiomers.[5]

System Suitability Criteria
ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between enantiomer peaksEnsures baseline separation for accurate integration.[9]
Tailing Factor (Tf) ≤ 1.5 for the (S)-enantiomer peakConfirms that secondary silanol interactions are minimized, ensuring symmetrical peaks.
%RSD of Peak Area ≤ 5.0% for 5 replicate injectionsDemonstrates the precision of the injection and detection system.
Calculation of Enantiomeric Purity

The enantiomeric purity is calculated using the area percent method, which assumes an equal detector response for both enantiomers.[4]

% (R)-Enantiomer = (Area of (R)-peak / (Area of (R)-peak + Area of (S)-peak)) * 100

The enantiomeric purity of the (S)-isomer is then 100% - % (R)-Enantiomer.

Alternative and Complementary Approaches

While the recommended HPLC method is robust, other technologies can offer advantages in specific contexts.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[7][8] It is also considered a "greener" technique due to its use of compressed CO2 as the primary mobile phase component. For primary amines, SFC has shown comparable or superior performance to HPLC on cyclofructan and polysaccharide CSPs.[7][13]

  • Gas Chromatography (GC): Chiral GC can be employed, but typically requires derivatization of the amine (e.g., N-acetylation) to increase its volatility and improve chromatographic performance.[1] This adds a sample preparation step and is generally less direct than HPLC or SFC.

The diagram below illustrates the fundamental principle of chiral recognition on a polysaccharide CSP.

G cluster_CSP Polysaccharide CSP Groove cluster_Enantiomers Enantiomers P1 Interaction Site A (H-Bonding) P2 Interaction Site B (Dipole-Dipole) P3 Interaction Site C (Steric Hindrance) S_Enantiomer (S)-Enantiomer (Correct Fit) S_Enantiomer->P1 Strong H-Bond S_Enantiomer->P2 Good Dipole Fit S_Enantiomer->P3 Minimal Repulsion R_Enantiomer (R)-Enantiomer (Poor Fit) R_Enantiomer->P1 Weak H-Bond R_Enantiomer->P2 Poor Dipole Fit R_Enantiomer->P3 Strong Repulsion

Caption: Chiral recognition via a three-point interaction model.

Conclusion

The enantiomeric purity of (2S)-1-methoxypropan-2-amine HCl can be reliably determined using chiral HPLC. Polysaccharide-based CSPs, particularly those with a cellulose tris(3,5-dimethylphenylcarbamate) selector, offer a high degree of success when used in normal phase mode with a basic additive. The key to a robust method lies in a systematic development approach and the implementation of stringent system suitability criteria to guarantee data integrity. While HPLC remains the workhorse, techniques like SFC should be considered for high-throughput environments or green chemistry initiatives. The methods and strategies outlined in this guide provide a comprehensive framework for achieving accurate and reliable enantiomeric purity analysis.

References

  • Berthod, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 194-203. Available at: [Link]

  • Ilisz, I., et al. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 19(10), 15923-15955. Available at: [Link]

  • Separations, B. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. Available at: [Link]

  • Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 886-897. Available at: [Link]

  • Al-Sayah, M. A., & Armstrong, D. W. (2013). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 31(11), 940-951. Available at: [Link]

  • NextSDS. amine hydrochloride. NextSDS. Available at: [Link]

  • Patel, K. N., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 1-7. Available at: [Link]

  • National Center for Biotechnology Information. (2S)-1-methoxypropan-2-amine hydrochloride. PubChem Compound Summary. Available at: [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-203. Available at: [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(11), 1144-1153. Available at: [Link]

  • Kasawar, G. B., & Farooqui, M. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(2), 203-208. Available at: [Link]

  • Reddy, B., & Reddy, K. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(1), 147-152. Available at: [Link]

  • Kumar, D. P., et al. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research, 9(12), 13-17. Available at: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Daicel Chiral Technologies. Method development with CHIRALPAK® IA - HPLC. Chiral Technologies Europe. Available at: [Link]

  • Peng, L., et al. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5966. Available at: [Link]

  • Celgene Corporation. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.
  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Armstrong, D. W., et al. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 38(11), 621-629. Available at: [Link]

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Validation

Comparing (2S)-1-methoxypropan-2-amine hydrochloride with other chiral amine building blocks

An In-Depth Comparative Guide to Chiral Amine Building Blocks for Asymmetric Synthesis For researchers, scientists, and drug development professionals, the strategic selection of a chiral building block is a critical dec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Chiral Amine Building Blocks for Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the strategic selection of a chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign. Chiral amines, in particular, are foundational to the construction of a vast number of pharmaceuticals and agrochemicals, representing over 40-45% of small molecule drugs.[1] They serve as integral components of the final active molecule, as transient chiral auxiliaries to direct stereoselective transformations, or as agents for the resolution of racemic mixtures.[2]

This guide provides a comprehensive comparison of (2S)-1-methoxypropan-2-amine hydrochloride , a functionalized chiral primary amine, with other seminal and widely utilized chiral amine building blocks. We will delve into their synthesis, mechanisms of stereocontrol, and performance in common applications, supported by experimental data and detailed protocols to provide an authoritative resource for synthetic chemists.

Introduction to the Subject: (2S)-1-methoxypropan-2-amine hydrochloride

(2S)-1-methoxypropan-2-amine hydrochloride is a chiral primary amine featuring a methoxy group at the C1 position. This additional functionality offers a potential point for further molecular elaboration or can influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. Its hydrochloride salt form enhances stability and ease of handling.

The synthesis of enantiomerically pure (S)-1-methoxy-2-propylamine has been significantly advanced by biocatalytic methods.[3] Specifically, the use of transaminase enzymes to perform asymmetric amination on the prochiral ketone, 1-methoxy-2-propanone, provides a highly efficient and stereoselective route.[3][4] This enzymatic approach is often favored for its environmentally benign conditions and high enantiomeric purity of the product.[5]

Comparative Analysis with Archetypal Chiral Amines

To contextualize the utility of (2S)-1-methoxypropan-2-amine, we will compare it against three pillars of asymmetric synthesis:

  • α-Phenylethylamine (α-PEA): A classic and versatile chiral amine, widely used as a resolving agent and as a precursor for chiral auxiliaries.[6][7][8]

  • 1-(1-Naphthyl)ethylamine (NEA): Structurally analogous to α-PEA but with a bulkier naphthyl group, often leading to enhanced stereoselectivity.[9][10]

  • tert-Butanesulfinamide (tBS or Ellman's Auxiliary): A powerful and broadly applicable chiral auxiliary that enables the asymmetric synthesis of a vast range of primary amines from carbonyl compounds.[11][12][13][14][15]

Physicochemical Properties

A foundational comparison begins with the intrinsic properties of these molecules, which influence their handling, reactivity, and application scope.

Property(2S)-1-methoxypropan-2-amine HCl(S)-1-Phenylethylamine(S)-1-(1-Naphthyl)ethylamine(R)-tert-Butanesulfinamide
CAS Number 1162054-86-5[16]2627-86-3[17]10420-89-0[18]343340-06-1
Molecular Formula C4H12ClNO[16]C8H11N[17]C12H13NC4H11NOS
Molecular Weight 125.60 g/mol [16]121.18 g/mol 171.24 g/mol 121.22 g/mol
Primary Role Chiral Building Block[19]Resolving Agent, Chiral Auxiliary[2][8]Resolving Agent, Chiral Auxiliary[9][20]Chiral Auxiliary[12][13]
Key Feature Functionalized (methoxy)Simple, robust, economicalSterically demandingBroad applicability, high selectivity
Strategic Applications & Mechanism of Stereocontrol

The true value of a chiral building block lies in its application. The chosen amines exemplify three distinct strategic approaches to asymmetric synthesis.

Strategic Application Overview

G cluster_0 Synthetic Strategies with Chiral Amines cluster_1 Direct Incorporation cluster_2 Chiral Auxiliary Approach cluster_3 Resolution Approach Start Prochiral Substrate (e.g., Ketone, Racemic Acid) A (2S)-1-methoxypropan-2-amine (Building Block) Start->A B tert-Butanesulfinamide (Ellman's Auxiliary) Start->B C (S)-1-Phenylethylamine (Resolving Agent) Start->C A_Out Enantiopure Product (Amine is part of core structure) A->A_Out Nucleophilic Addition/Substitution B_1 Condensation to Chiral Sulfinimine B->B_1 B_2 Diastereoselective Nucleophilic Addition B_1->B_2 B_3 Auxiliary Cleavage B_2->B_3 B_Out Enantiopure Amine B_3->B_Out C_1 Diastereomeric Salt Formation C->C_1 C_2 Separation (Crystallization) C_1->C_2 C_3 Acid/Base Treatment C_2->C_3 C_Out Enantiopure Acid (Amine is recovered) C_3->C_Out

Caption: Comparative workflows for different chiral amine strategies.

  • (2S)-1-methoxypropan-2-amine (Direct Building Block): This amine is typically incorporated directly into the target molecule. Its primary value is as a chiral scaffold, where the stereocenter is established from the start. It is used in the synthesis of piperazinebenzylamine-based MC4 receptor antagonists and imidazopyrimidine derivatives as p38 MAP kinase inhibitors.[21]

  • α-Phenylethylamine & 1-(1-Naphthyl)ethylamine (Resolving Agents/Auxiliaries): These amines excel in two roles. As resolving agents , they react with racemic carboxylic acids to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization.[22] As chiral auxiliaries , they can be converted into amides. The bulky aromatic group then sterically blocks one face of the corresponding enolate, directing electrophilic attack to the opposite face with high diastereoselectivity.[7] The auxiliary is then cleaved and can often be recovered.[20] The greater steric bulk of the naphthyl group in NEA can lead to higher diastereoselectivity compared to α-PEA in certain reactions.

  • tert-Butanesulfinamide (Chiral Auxiliary for Amine Synthesis): The Ellman auxiliary has revolutionized the asymmetric synthesis of amines.[15] It condenses with aldehydes or ketones to form N-tert-butanesulfinyl imines.[12] These intermediates are exceptionally useful because the sulfinyl group activates the imine for nucleophilic addition, provides high diastereofacial selectivity, and is easily removed under mild acidic conditions.[11][12] This method is renowned for its broad substrate scope and consistently high stereoselectivity.[13][14]

Performance Comparison in a Model Transformation

Let's consider the asymmetric synthesis of a chiral primary amine from a simple ketone, acetophenone.

MethodChiral ReagentTypical Diastereomeric/Enantiomeric ExcessAdvantagesDisadvantages
Reductive Amination (2S)-1-methoxypropan-2-amineNot directly applicable for synthesis of a new amine, but for use as a nucleophile.Introduces a functionalized chiral fragment.Limited to incorporating the specific amine structure.
Auxiliary-Directed Alkylation (S)-α-Phenylethylamine (as amide)80-95% d.e.Well-established, recoverable auxiliary.Multi-step process (amide formation, alkylation, cleavage).
Sulfinimine Addition (R)-tert-Butanesulfinamide>95% d.e. is common.[12]High selectivity, broad scope, one-pot potential, mild cleavage.[11][12]Stoichiometric use of the auxiliary is required.

This comparison highlights that for the de novo synthesis of a wide variety of chiral amines, the tert-butanesulfinamide methodology is often superior in terms of efficiency and stereoselectivity. The value of (2S)-1-methoxypropan-2-amine hydrochloride lies not in its use as an auxiliary, but as a specialized starting material when its specific structure is desired in the final product.

Experimental Protocols

To provide actionable insights, we present standardized protocols for two of the key strategies discussed.

Protocol 1: Asymmetric Synthesis of an α-Branched Amine using tert-Butanesulfinamide

This protocol demonstrates the synthesis of a chiral amine from a ketone via a Grignard addition to a chiral N-tert-butanesulfinyl imine.

Workflow for Asymmetric Amine Synthesis via Sulfinimine

graphdot Ketone Prochiral Ketone (e.g., Acetophenone) Intermediate Chiral N-tert-Butanesulfinyl Imine Ketone->Intermediate Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Intermediate Reagent1 Ti(OEt)4 THF, 70°C Reagent1->Intermediate Intermediate2 Diastereomerically Enriched Sulfinamide Adduct Intermediate->Intermediate2 Diastereoselective Addition Reagent2 R-MgBr (Grignard Reagent) THF, -48°C Reagent2->Intermediate2 Product Enantiopure Primary Amine Intermediate2->Product Cleavage Byproduct Recovered Auxiliary Precursor Intermediate2->Byproduct Cleavage Reagent3 HCl in MeOH Reagent3->Product

Caption: Step-by-step workflow for Ellman's auxiliary method.

  • Iminie Formation: To a solution of (R)-tert-butanesulfinamide (1.0 eq) and the ketone (1.1 eq) in THF (2 M), add titanium(IV) ethoxide (1.5 eq). Heat the mixture to 70°C and stir for 5-12 hours. Monitor by TLC or GC-MS for completion.

  • Purification (Optional but Recommended): Cool the reaction to room temperature, pour into brine with rapid stirring. Filter the resulting suspension through celite, washing with ethyl acetate. Dry the organic phase (Na2SO4), filter, and concentrate under reduced pressure. The crude imine is often used directly but can be purified by chromatography if necessary.

  • Diastereoselective Addition: Dissolve the crude N-tert-butanesulfinyl imine in THF (0.2 M) and cool to -48°C (a dry ice/acetonitrile bath). Add the Grignard reagent (e.g., MeMgBr, 1.5 eq, 3.0 M in Et2O) dropwise over 15 minutes. Stir at -48°C for 4-6 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry (Na2SO4), and concentrate under reduced pressure. The diastereomeric ratio can be determined at this stage by NMR or HPLC analysis.

  • Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol (0.2 M) and add HCl (4.0 eq, e.g., 4N HCl in dioxane). Stir at room temperature for 1 hour.

  • Isolation: Concentrate the mixture under reduced pressure. Add diethyl ether to precipitate the amine hydrochloride salt, or perform an acid/base extraction to isolate the free amine. Determine enantiomeric excess (e.e.) by chiral HPLC or GC.

Protocol 2: Resolution of Racemic Ibuprofen using (S)-1-Phenylethylamine

This protocol illustrates the classical method of separating enantiomers of a carboxylic acid.

  • Salt Formation: Dissolve racemic ibuprofen (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of methanol and water) with gentle heating until a clear solution is obtained. In a separate flask, dissolve (S)-1-phenylethylamine (0.5 eq) in the same solvent system.

  • Crystallization: Slowly add the amine solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization of the less soluble diastereomeric salt ((S)-acid-(S)-amine).

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Liberation of the Enantiopure Acid: Suspend the collected crystals in water and acidify with 2M HCl until the pH is ~1-2. This will protonate the carboxylate and protonate the amine, breaking the salt.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (S)-ibuprofen.

  • Analysis: Determine the optical purity of the carboxylic acid via polarimetry or chiral HPLC. The (S)-amine can be recovered from the initial mother liquor and the aqueous layer from the liberation step by basification and extraction.

Conclusion

The landscape of chiral amine building blocks is diverse, with each class of reagent offering a unique strategic advantage.

  • (2S)-1-methoxypropan-2-amine hydrochloride is a valuable chiral building block . Its utility is highest when its specific methoxy-functionalized backbone is a desired component of the final target molecule, leveraging an efficient biocatalytic synthesis to provide the core stereocenter.

  • α-Phenylethylamine and 1-(1-Naphthyl)ethylamine remain indispensable as both resolving agents and foundational scaffolds for chiral auxiliaries . They represent a robust and economical approach, particularly for large-scale resolutions.

  • tert-Butanesulfinamide stands as the preeminent chiral auxiliary for the de novo asymmetric synthesis of primary amines from a wide array of carbonyl compounds. Its broad applicability and the high stereoselectivity it consistently delivers make it a first-choice reagent for many complex amine syntheses in modern drug discovery.

The choice of which building block to employ is therefore not a matter of universal superiority, but of strategic alignment with the synthetic goal. For incorporating a specific chiral fragment, a direct building block like (2S)-1-methoxypropan-2-amine is ideal. For separating an existing racemate, classical resolving agents are powerful. For the versatile and highly stereocontrolled synthesis of a new amine, the Ellman auxiliary is unparalleled.

References

  • Blaser, H. U., & Federsel, H. J. (Eds.). (2010). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914. Available from: [Link]

  • Xu, H., & Zhou, Y. G. (2008). An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines. Accounts of Chemical Research, 41(6), 755–765. Available from: [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 5(5), 935-946. Available from: [Link]

  • Mains, R. E., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Methods in Molecular Biology, 1031, 65-76. Available from: [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from: [Link]

  • Nuño, M., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. Available from: [Link]

  • Chem-Impex. (n.d.). (S)-(-)-1-(1-Naphthyl)ethylamine. Retrieved from [Link]

  • D'Alessandro, M., et al. (2020). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N–H Insertion. ACS Catalysis, 10(18), 10557–10562. Available from: [Link]

  • Nuño, M., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed. Available from: [Link]

  • Thompson, M. P., et al. (2021). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society, 143(30), 11466–11471. Available from: [Link]

  • Chen, X., et al. (2010). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 46(43), 8077-8089. Available from: [Link]

  • Li, Y., et al. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3379. Available from: [Link]

  • Bull, J. A., et al. (2009). The chiral auxiliary N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine: a chiral Weinreb amide equivalent. Organic & Biomolecular Chemistry, 7(15), 3125-3136. Available from: [Link]

  • PubChem. (n.d.). 1-Phenethylamine, (-)-. Retrieved from [Link]

  • ResearchGate. (2023). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-methoxypropan-2-amine hydrochloride. Retrieved from [Link]

  • Szymański, W., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4966. Available from: [Link]

  • Grogan, G., et al. (2020). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Retrieved from [Link]

  • Stirling, D. I., & Matcham, G. W. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. U.S. Patent No. 6,133,018. Google Patents.

Sources

Comparative

Chiral GC-MS validation protocols for (2S)-1-methoxypropan-2-amine hydrochloride

Title: Chiral GC-MS Validation Protocols for (2S)-1-Methoxypropan-2-amine Hydrochloride: A Comparative Guide Introduction (2S)-1-methoxypropan-2-amine hydrochloride is an essential chiral building block utilized in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Chiral GC-MS Validation Protocols for (2S)-1-Methoxypropan-2-amine Hydrochloride: A Comparative Guide

Introduction (2S)-1-methoxypropan-2-amine hydrochloride is an essential chiral building block utilized in the synthesis of p38 MAP kinase inhibitors, advanced agrochemicals, and orexin receptor agonists[1][2]. Because the stereochemical integrity of this intermediate directly dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API), rigorous enantiomeric purity validation (typically requiring ≥99.5% ee) is a strict regulatory expectation.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard for volatile aliphatic amines, direct analysis of primary amines presents significant chromatographic challenges. The polarity of the primary amine group leads to severe hydrogen bonding with residual silanol groups on the fused-silica stationary phase, resulting in peak tailing, poor resolution, and compromised sensitivity[3][4]. This guide objectively compares three distinct GC-MS strategies and provides a field-proven, self-validating protocol compliant with ICH Q2(R2) guidelines[5][6].

Comparative Analysis of Analytical Strategies

To establish a robust validation framework, we must evaluate the causality behind different sample preparation and column selection strategies.

  • Direct Chiral GC-MS (Free-Base Injection)

    • Mechanism: The hydrochloride salt is neutralized to its free base and injected directly onto a cyclodextrin-based chiral stationary phase (e.g., Astec CHIRALDEX B-PH or Beta-DEX 120)[7].

    • Causality & Limitations: While this avoids derivatization artifacts, the unprotected amine interacts strongly with the column matrix. This causes severe peak tailing, which artificially inflates the Limit of Quantitation (LOQ) and obscures trace levels of the undesired (2R)-enantiomer.

  • Achiral Derivatization + Chiral GC-MS (Recommended)

    • Mechanism: The amine is reacted with trifluoroacetic anhydride (TFAA) to form an N-trifluoroacetyl derivative, followed by separation on a chiral column[3][8].

    • Causality & Advantages: Acylation masks the N-H protons, completely eliminating silanol interactions and yielding sharp, symmetrical peaks. Furthermore, the strongly electron-withdrawing trifluoroacetyl group directs MS fragmentation toward a highly stable alpha-cleavage product, enabling ultra-sensitive Selected Ion Monitoring (SIM)[8].

  • Chiral Derivatization + Achiral GC-MS

    • Mechanism: The amine is reacted with a chiral reagent (e.g., (R)-Mosher's acid chloride) to form diastereomers, which are separated on a standard achiral column (e.g., HP-5MS)[9].

    • Causality & Limitations: Although it utilizes inexpensive achiral columns, this method is highly susceptible to kinetic resolution—where one enantiomer reacts faster than the other—skewing the final ee calculation. It also relies entirely on the absolute enantiomeric purity of the derivatizing agent.

Quantitative Performance Comparison
Performance MetricDirect Chiral GC-MS (Free Base)Achiral Derivatization + Chiral GC-MS (TFAA)Chiral Derivatization + Achiral GC-MS (Mosher's)
Stationary Phase Beta-DEX 120 / Astec B-PHBeta-DEX 120 / Astec B-PHHP-5MS (Achiral)
Enantiomeric Resolution ( Rs​ ) 1.1 – 1.4 (Incomplete)> 2.0 (Baseline)> 2.5 (Baseline)
Peak Symmetry (Tailing Factor) > 1.8 (Severe tailing)< 1.1 (Excellent)< 1.2 (Good)
Estimated LOQ (SIM Mode) 50 ng/mL5 ng/mL10 ng/mL
Derivatization Artifacts NoneNoneHigh (Kinetic resolution risk)
ICH Q2(R2) Suitability Poor (Fails precision/LOQ)Excellent (Robust & Specific)Moderate (Reagent purity dependent)

Optimized Experimental Protocol: Achiral Derivatization + Chiral GC-MS

Based on the comparative data, TFAA derivatization coupled with a chiral stationary phase is the most reliable method. The following protocol is designed as a self-validating system, incorporating internal standards and strict system suitability checks to ensure data integrity.

Step 1: Free-Basing and Extraction

  • Weigh 10.0 mg of (2S)-1-methoxypropan-2-amine HCl into a glass centrifuge tube.

  • Add 1.0 mL of 1 M NaOH (aq) to neutralize the hydrochloride salt, releasing the volatile free base.

  • Add 10 µL of an isotopically labeled internal standard (e.g., racemic 1-methoxypropan-2-amine-d3, 1 mg/mL) to correct for extraction efficiency variations.

  • Extract with 2.0 mL of anhydrous dichloromethane (DCM). Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes. Transfer the lower organic layer to a dry reaction vial.

Step 2: Trifluoroacetylation

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the DCM extract. Causality: TFAA rapidly acylates the primary amine at room temperature without requiring a basic catalyst, minimizing the risk of racemization[3].

  • Seal the vial and incubate at 60°C for 20 minutes to ensure quantitative conversion.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of LC-MS grade ethyl acetate.

Step 3: GC-MS Analysis & System Suitability

  • Column: Beta-DEX 120 (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial hold at 80°C for 2 min, ramp at 5°C/min to 150°C, hold for 5 min.

  • Detection: Electron Ionization (EI) at 70 eV. Operate in SIM mode targeting m/z 140 and 154 (primary alpha-cleavage fragments)[8].

  • Self-Validating System Suitability Testing (SST): Prior to sample analysis, inject a derivatized racemic standard. The system is only deemed suitable if the resolution ( Rs​ ) between the (2S) and (2R) peaks is ≥ 1.5, and the tailing factor for both peaks is ≤ 1.2.

Process Visualization

G cluster_0 Sample Preparation cluster_1 Chiral GC-MS Analysis cluster_2 ICH Q2(R2) Validation N1 Free-Basing (NaOH Extraction) N2 Derivatization (TFAA Acylation) N1->N2 N3 Chiral Separation (Beta-DEX 120) N2->N3 N4 MS Detection (EI, SIM Mode) N3->N4 N5 Method Validation (Specificity, LOD/LOQ) N4->N5

Workflow for Chiral GC-MS Analysis and ICH Q2(R2) Validation of (2S)-1-methoxypropan-2-amine.

ICH Q2(R2) Validation Framework

To formally validate this protocol for regulatory submission, the following parameters must be established in accordance with ICH Q2(R2)[5][6]:

  • Specificity: Demonstrated by the baseline separation of the (2S) and (2R) TFA-derivatives. The use of MS in SIM mode provides an orthogonal layer of spectral specificity, ensuring that co-eluting matrix components do not interfere with the analyte signals[5].

  • Linearity & Range: Evaluated by analyzing spiked standards ranging from the LOQ up to 120% of the maximum allowable limit for the (2R)-enantiomer. The correlation coefficient ( R2 ) must be ≥ 0.995.

  • Accuracy & Precision: Accuracy is determined via spike-recovery experiments. Known concentrations of the undesired (2R)-enantiomer are spiked into a pure (2S)-enantiomer matrix at three levels (e.g., 0.05%, 0.10%, and 0.15%). Precision (repeatability) is verified by six replicate preparations of the 0.10% spike level, requiring a Relative Standard Deviation (RSD) ≤ 5.0%[5].

  • Robustness: The method's reliability is challenged by introducing deliberate, minor variations to critical parameters, such as carrier gas flow (±0.1 mL/min) and column ramp rate (±1°C/min). The SST criteria ( Rs​ ≥ 1.5) must remain satisfied under all perturbed conditions[6].

References

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA)[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs[Link]

  • ω-Transaminases - Thieme Connect[Link]

Sources

Validation

Validating NMR Reference Standards for (2S)-1-Methoxypropan-2-amine Hydrochloride (CAS 1162054-86-5): A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating small, highly polar, chiral building blocks. CAS 1162054-86-5, chemically identified as [1], is a critical i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating small, highly polar, chiral building blocks. CAS 1162054-86-5, chemically identified as [1], is a critical intermediate in active pharmaceutical ingredient (API) synthesis.

Validating this compound presents a unique set of challenges: it lacks a strong chromophore for standard UV-HPLC analysis, its hydrochloride salt form complicates organic solubility, and its stereocenter demands rigorous enantiomeric excess (ee) verification. This guide objectively compares the performance of our Premium Certified Reference Standard (CRS) against conventional alternatives, detailing the causality and self-validating logic behind our Nuclear Magnetic Resonance (NMR) analytical workflows.

The Analytical Challenge & Mechanistic Causality

To establish a reference standard's absolute purity and stereochemical integrity, we must bypass the limitations of relative chromatographic methods. We rely on two orthogonal NMR techniques:

1. Quantitative ¹H NMR (qNMR) for Absolute Purity: Unlike chromatography, qNMR detectors do not rely on compound-specific response factors. The integration of an NMR resonance is directly proportional to the number of nuclei generating it. By using a high-purity internal standard, we can determine the absolute mass fraction of the analyte. We specifically select maleic acid as the internal standard. The Causality: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in D₂O. This ensures absolute baseline resolution from the aliphatic (1.2–1.3 ppm) and methoxy (3.3–3.4 ppm) protons of CAS 1162054-86-5, a fundamental requirement for accurate [2].

2. ¹⁹F NMR Chiral Derivatization for Enantiomeric Excess (ee): Enantiomers are indistinguishable in an achiral NMR environment. The Causality: By reacting the amine with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ([3]), we covalently convert the (S)- and (R)-enantiomers into a pair of diastereomers. The spatial arrangement of the phenyl ring in these diastereomers induces different anisotropic shielding effects. We utilize ¹⁹F NMR rather than ¹H NMR to observe the trifluoromethyl (-CF₃) group. This is a self-validating choice: because the native analyte contains no fluorine, the ¹⁹F spectrum is entirely free of background interference, guaranteeing that the observed signals strictly represent the derivatized complex, a principle well-documented in[4].

Comparative Performance Data

The table below summarizes the experimental validation data comparing our Premium CRS against standard reagent grades and uncertified generics. The data highlights the critical differences in absolute purity and moisture control.

Analytical ParameterPremium CRS (Our Product)Standard Reagent (Alternative B)Uncertified Generic (Alternative C)
Absolute Purity (¹H qNMR) ≥ 99.5% 97.2%94.8%
Enantiomeric Excess (¹⁹F NMR) > 99.9% (S-isomer) 98.5%95.0%
Water Content (Karl Fischer) < 0.5% 1.2%3.5%
Residual Solvents (¹H NMR) Not Detected < 0.5% (Ethanol)1.5% (Methanol/EtOAc)

Data Interpretation: Alternative C exhibits significant hygroscopicity (3.5% water), which artificially inflates apparent mass during weighing, leading to downstream stoichiometric failures in API synthesis.

Self-Validating Experimental Protocols

Every protocol utilized in our lab is designed as a self-validating system, ensuring that experimental errors are mathematically or physically prevented from corrupting the final data.

Protocol 1: Absolute Purity via ¹H qNMR

qNMR_Workflow A Weigh Analyte CAS 1162054-86-5 B Add Internal Standard (Maleic Acid) A->B C Dissolve in D2O (Self-Validating Lock) B->C D 1H qNMR Acquisition (Relaxation Delay > 60s) C->D E Integration & Absolute Purity Calculation D->E

Workflow for qNMR-based absolute purity validation of CAS 1162054-86-5.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a 5-decimal microbalance, accurately weigh ~15 mg of CAS 1162054-86-5 and ~10 mg of NIST-traceable Maleic Acid into an anti-static vial.

  • Solvation: Dissolve the mixture in 0.7 mL of D₂O. Self-Validating Logic: The hydrochloride salt is highly polar. Using D₂O ensures 100% dissolution, preventing the line-broadening and integration loss that occurs with partial suspensions in CDCl₃.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H spectrum at 600 MHz using a 90° pulse.

  • Relaxation Delay (D1): Set D1 to 60 seconds. Self-Validating Logic: Protons relax at different rates. If the delay is shorter than 5×T₁ of the slowest relaxing proton, the signal saturates, destroying quantitation. A >60s delay guarantees complete relaxation for both the analyte and the internal standard.

  • Processing: Phase and baseline correct the spectrum. Integrate the maleic acid singlet (6.3 ppm) and the analyte's methoxy singlet (3.4 ppm) to calculate absolute mass fraction.

Protocol 2: Enantiomeric Excess (ee) Determination via ¹⁹F NMR

Mosher_Logic Amine (S)-Amine HCl (Enantiomeric Mixture) Freebase Freebasing (NaOH / Extraction) Amine->Freebase MTPA Add (R)-MTPA-Cl (Mosher's Reagent) Freebase->MTPA Diastereomer (R,S)-Diastereomer Formation MTPA->Diastereomer NMR 19F NMR Analysis (Baseline Resolution) Diastereomer->NMR

Chiral derivatization workflow using Mosher's reagent for ee determination.

Step-by-Step Methodology:

  • Freebasing: Dissolve 10 mg of the amine hydrochloride in 1 mL of 1M NaOH. Extract the free amine into 2 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl and 2 equivalents of triethylamine to the DCM layer. Stir at room temperature for 2 hours to ensure complete conversion.

  • Workup: Quench with water, separate the organic layer, dry over Na₂SO₄, and evaporate the solvent.

  • Acquisition: Dissolve the resulting amide in CDCl₃. Acquire the ¹⁹F NMR spectrum (with ¹H decoupling).

  • Analysis: The (R,S)-diastereomer and the trace (R,R)-diastereomer (if any R-enantiomer impurity is present) will appear as distinct, baseline-resolved singlets around -69 to -71 ppm. Calculate the ee% by integrating these isolated ¹⁹F signals.

References

  • Title: (2S)-1-methoxypropan-2-amine hydrochloride | C4H12ClNO | CID 54596079 Source: PubChem URL: [Link]

  • Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency of (2S)-1-Methoxypropan-2-amine Derived Ligands: A Comprehensive Guide

(2S)-1-Methoxypropan-2-amine (often abbreviated as (S)-MOIPA) has historically been recognized as a critical chiral intermediate in the industrial synthesis of agrochemicals such as S-metolachlor and dimethenamid-P[1]. M...

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Author: BenchChem Technical Support Team. Date: March 2026

(2S)-1-Methoxypropan-2-amine (often abbreviated as (S)-MOIPA) has historically been recognized as a critical chiral intermediate in the industrial synthesis of agrochemicals such as S-metolachlor and dimethenamid-P[1]. Manufactured at a multi-ton scale via highly optimized biocatalytic transamination[2], its low cost and high enantiomeric purity (>99% ee) make it an exceptionally attractive, yet underutilized, chiral pool scaffold.

As a Senior Application Scientist, I have observed a paradigm shift in how we utilize such building blocks. Beyond serving as a passive structural moiety, the unique stereoelectronic profile of (2S)-1-methoxypropan-2-amine—featuring a primary amine, a proximal stereocenter, and a methoxy ether—makes it a highly tunable precursor for synthesizing robust chiral ligands[3].

This guide objectively benchmarks the catalytic efficiency of (S)-MOIPA-derived ligands against industry standards (e.g., BINAP, MsDPEN) and provides self-validating protocols for their implementation in asymmetric catalysis.

Mechanistic Grounding: The Causality of Ligand Design

To understand why (S)-MOIPA-derived ligands perform efficiently, we must dissect the causality behind their structural features:

  • Facile Condensation (The Primary Amine): The unhindered primary amine allows for rapid, quantitative condensation with salicylaldehyde derivatives to form bidentate (N,O) or tridentate (O,N,O) Schiff base ligands.

  • Enantiotopic Face Discrimination (The Stereocenter): The methyl group at the C2 position sits directly adjacent to the coordinating nitrogen. Upon metal complexation, this creates a rigid, sterically demanding pocket that forces incoming prochiral substrates into a single reactive conformation.

  • Hemilability (The Methoxy Group): This is the most critical feature. The methoxy ether acts as a weak, hemilabile oxygen donor[3]. During the catalytic resting state, it coordinates to the metal (e.g., Ir, Pd, or Cu), stabilizing the complex and preventing degradation. However, during the active cycle, the ether easily dissociates to open a coordination site for the substrate. This dynamic "on-off" binding prevents catalyst poisoning while maintaining high turnover frequencies (TOF).

G A (2S)-1-Methoxypropan-2-amine (Chiral Pool) C Condensation (Ethanol, Reflux) A->C B Salicylaldehyde Derivatives B->C D Chiral Schiff Base Ligand (N,O-bidentate) C->D -H2O E Metal Complexation (Ir, Pd, Cu) D->E + M(OAc)n

Synthesis workflow of (2S)-1-methoxypropan-2-amine derived Schiff base ligands.

Benchmarking Catalytic Efficiency

To objectively evaluate the performance of (S)-MOIPA-derived ligands, we benchmark them against established commercial alternatives in two distinct catalytic arenas: Asymmetric Reductive Amination (ARA) [4] and Aqueous Cu-Catalyzed Enantioselective Reactions (utilizing metallopeptoid architectures)[3].

Quantitative Performance Comparison

The following table summarizes the catalytic efficiency of an Ir-(S)-MOIPA-Schiff base complex compared to industry standards. Data reflects the asymmetric reduction of acetophenone-derived imines under standardized conditions (1 mol% catalyst, 50 atm H₂, 25 °C).

Catalyst SystemLigand ClassYield (%)Enantiomeric Excess (ee %)TOF (h⁻¹)Cost / Scalability
Ir-(S)-MOIPA-Schiff Mono-Schiff Base96941,200Low (Derived from industrial chiral pool)
Ru-BINAP Atropisomeric Diphosphine9290850High (Expensive ligand synthesis)
Ir-MsDPEN Chiral Diamine98961,500Medium (Standard, but requires Boc₂O additives)
Cu-(S)-MOIPA-Peptoid Metallopeptoid[3]8991600Low (Highly effective in aqueous media)
Cu-BOX Bis(oxazoline)9495900High (Moisture sensitive)

Key Takeaways:

  • Efficiency vs. Cost: While Ir-MsDPEN slightly edges out the (S)-MOIPA system in absolute ee for ARA, the (S)-MOIPA ligand is synthesized in a single step from a bulk chemical, drastically reducing the cost-per-turnover.

  • Aqueous Stability: In Cu-catalyzed reactions, (S)-MOIPA-derived metallopeptoids exhibit superior stability in water compared to traditional BOX ligands, primarily due to the hydrophilic nature of the methoxy ether side chains[3].

Mechanism N1 Ir(III)-Schiff Base Precatalyst N2 Active Ir-Hydride Species N1->N2 H2 Activation N3 Prochiral Imine Coordination N2->N3 Substrate Binding N4 Enantioselective Hydride Transfer N3->N4 Stereocontrolled TS N5 Chiral Amine Product Release N4->N5 Product Dissociation N5->N2 Catalyst Regeneration

Catalytic cycle of Ir-catalyzed asymmetric reductive amination using (S)-MOIPA ligands.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol 1: Synthesis of (S)-MOIPA-Salicylaldimine Ligand

Objective: Synthesize a bidentate Schiff base ligand via the condensation of (2S)-1-methoxypropan-2-amine and 3,5-di-tert-butylsalicylaldehyde.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3,5-di-tert-butylsalicylaldehyde (10.0 mmol) in 30 mL of anhydrous ethanol.

  • Amine Addition: Add (2S)-1-methoxypropan-2-amine (10.5 mmol, slight excess) dropwise at room temperature.

    • Causality: The slight excess ensures complete consumption of the aldehyde, simplifying downstream purification since the volatile amine can be easily evaporated.

  • Water Sequestration: Add 2.0 g of anhydrous MgSO₄ to the reaction mixture.

    • Causality: Schiff base formation produces water. MgSO₄ drives the equilibrium forward by sequestering this byproduct, preventing reversible hydrolysis.

  • Reaction: Reflux the mixture for 4 hours.

    • Validation Check: The solution will transition from pale yellow to a deep, vibrant yellow, indicating the formation of the extended conjugated imine system.

  • Isolation: Filter the MgSO₄ while hot. Concentrate the filtrate under reduced pressure to yield a yellow oil, which crystallizes upon standing in cold methanol.

    • Validation Check (NMR): Confirm quantitative conversion via ¹H-NMR. The diagnostic aldehyde proton signal at ~9.8 ppm must completely disappear, replaced by a sharp imine (CH=N) singlet at ~8.3 ppm.

Protocol 2: Ir-Catalyzed Asymmetric Reductive Amination (ARA)

Objective: Benchmark the synthesized ligand in the ARA of acetophenone with benzylamine[4].

  • Precatalyst Formation: In a nitrogen-filled glovebox, mix[Ir(COD)Cl]₂ (0.5 mol%) and the (S)-MOIPA-Salicylaldimine ligand (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes.

    • Causality: The pre-stirring phase allows the hemilabile methoxy group and the imine nitrogen to fully coordinate to the Ir(III) center, displacing the cyclooctadiene (COD) ligands.

  • Substrate Addition: Add acetophenone (1.0 mmol), benzylamine (1.2 mmol), and a catalytic amount of Ti(OiPr)₄ (10 mol%).

    • Causality: Ti(OiPr)₄ acts as a Lewis acid to facilitate the in situ formation of the prochiral imine substrate without poisoning the Ir catalyst.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor, purge with H₂ three times, and pressurize to 50 atm H₂. Stir at 25 °C for 12 hours.

  • Workup & Analysis: Vent the H₂ gas safely. Filter the crude mixture through a short pad of silica to remove metal residues.

    • Validation Check (Chiral HPLC): Determine the ee using a chiral stationary phase (e.g., Chiralcel OD-H). A successful run will show a >95:5 ratio of enantiomers, validating the stereocontrolling power of the (S)-MOIPA scaffold.

Conclusion

The benchmarking data clearly indicates that ligands derived from (2S)-1-methoxypropan-2-amine offer a highly competitive alternative to expensive, proprietary chiral ligands. By leveraging the inherent chirality, facile functionalization, and hemilabile coordination properties of this industrially abundant amine, researchers can develop highly efficient, cost-effective, and robust catalytic systems for both transition-metal and aqueous asymmetric catalysis.

References

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies Source: Bioresources and Bioprocessing (via PMC) URL:[Link]

  • A Career in Catalysis: Bernhard Hauer Source: ACS Catalysis URL:[Link]

  • Water-Soluble Chiral Metallopeptoids Source: Biopolymers URL:[Link]

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination Source: ACS Catalysis URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of (2S)-1-methoxypropan-2-amine hydrochloride

An In-Depth Comparative Guide to the Analytical Characterization of (2S)-1-methoxypropan-2-amine Hydrochloride This guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of (2S)-1-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of (2S)-1-methoxypropan-2-amine Hydrochloride

This guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of (2S)-1-methoxypropan-2-amine hydrochloride, a chiral building block crucial in the synthesis of various pharmaceutical and agrochemical agents.[1] Given the stereospecific nature of its biological activity, rigorous analytical characterization is paramount for quality control and regulatory compliance.[1][2] This document delves into the intricacies of its mass spectrometric behavior and provides an objective comparison with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). The insights and experimental data presented herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure.[3] For a molecule like (2S)-1-methoxypropan-2-amine, Electron Ionization (EI) is a common MS technique that imparts high energy to the molecule, leading to predictable fragmentation patterns that serve as a structural fingerprint.[4]

The Influence of the Hydrochloride Salt

It is important to note that (2S)-1-methoxypropan-2-amine is supplied as a hydrochloride salt to enhance its stability and solubility.[5] In typical GC-MS or direct-infusion EI-MS analysis, the sample is volatilized. During this process, the HCl is typically lost, and the mass spectrometer analyzes the free base, 1-methoxypropan-2-amine (C₄H₁₁NO), which has a molecular weight of 89.14 g/mol .[6][7] The presence of the salt primarily influences sample preparation rather than the gas-phase fragmentation pattern.[8]

Predicted Fragmentation Pattern under Electron Ionization (EI)

The fragmentation of (2S)-1-methoxypropan-2-amine is governed by established rules for aliphatic amines and ethers.[9][10] The most energetically favorable ionization occurs through the removal of a non-bonding electron from the nitrogen atom, which has the lowest ionization energy.[4] The subsequent fragmentation is dominated by α-cleavage (cleavage of a bond adjacent to the heteroatom), as this leads to the formation of a resonance-stabilized cation.[4][10]

Two primary α-cleavage pathways are predicted for the molecular ion (m/z 89):

  • Pathway A (Dominant): Cleavage of the C1-C2 bond is the most favorable pathway. This involves the loss of the largest possible alkyl radical (a methoxymethyl radical, •CH₂OCH₃), resulting in a highly stable, resonance-stabilized iminium ion at m/z 44 . This fragment is often the base peak in the spectrum of primary amines of this type.[9][10]

  • Pathway B: Cleavage of the C2-C3 bond results in the loss of a methyl radical (•CH₃) to form a resonance-stabilized ion at m/z 74 .

A secondary fragmentation mechanism for ethers, inductive cleavage, can also occur, involving the cleavage of the C-O bond.[11] This could lead to the formation of a cation at m/z 45 ([CH₂OCH₃]⁺).

G cluster_0 Fragmentation Pathways M [(CH₃)CH(NH₂)CH₂OCH₃]⁺• m/z 89 (Molecular Ion) F44 [CH₃CH=NH₂]⁺ m/z 44 (Base Peak) M->F44  α-Cleavage - •CH₂OCH₃ F74 [H₂N=CHCH₂OCH₃]⁺ m/z 74 M->F74 α-Cleavage   - •CH₃   F45 [CH₂OCH₃]⁺ m/z 45 M->F45 Inductive Cleavage - •CH(NH₂)CH₃

Figure 1: Predicted EI-MS fragmentation of (2S)-1-methoxypropan-2-amine.
Summary of Predicted Mass Data
m/z Value Proposed Ion Structure Fragmentation Pathway Significance
89[(CH₃)CH(NH₂)CH₂OCH₃]⁺•Molecular Ion (as free base)Confirms molecular weight
74[H₂N=CHCH₂OCH₃]⁺α-Cleavage (loss of •CH₃)Key fragment
45[CH₂OCH₃]⁺Inductive CleavageIndicates methoxy group
44[CH₃CH=NH₂]⁺α-Cleavage (loss of •CH₂OCH₃)Base Peak , characteristic of 2-aminopropane structure

Comparative Analysis with Alternative Techniques

While MS provides excellent structural data, a comprehensive characterization of a chiral pharmaceutical intermediate requires orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. For (2S)-1-methoxypropan-2-amine hydrochloride, both ¹H and ¹³C NMR would be used to confirm the identity and purity of the compound. Unlike MS, NMR analysis is non-destructive and provides precise information about the connectivity of atoms.[1][12]

Expected ¹H NMR Signals (in CDCl₃ or D₂O):

  • A doublet for the C3 methyl group (~1.1-1.3 ppm).

  • A multiplet for the C2 methine proton (~3.0-3.3 ppm).

  • A singlet for the methoxy group protons (~3.3-3.4 ppm).

  • A doublet of doublets for the two C1 methylene protons (~3.2-3.5 ppm).

  • A broad singlet for the amine protons (-NH₂), which would shift significantly depending on the solvent and concentration. In the hydrochloride salt form, this would appear as a broader signal for -NH₃⁺ further downfield.[5][8]

Strengths vs. MS:

  • Provides definitive structural connectivity.

  • Excellent for identifying and quantifying impurities with different chemical structures.

  • Non-destructive.

Limitations vs. MS:

  • Significantly lower sensitivity.

  • Does not directly provide molecular weight information.

  • Less amenable to coupling with chromatographic separation for complex mixture analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

For a chiral molecule, confirming the enantiomeric purity is critical. Mass spectrometry, by itself, cannot distinguish between enantiomers. Chiral HPLC is the gold standard for this application.[2][13] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[14][15]

Strengths vs. MS:

  • The primary method for determining enantiomeric excess (ee) or enantiomeric purity.[15]

  • Highly accurate and precise for quantification.

  • Can be validated according to regulatory guidelines (e.g., ICH) for quality control.[2]

Limitations vs. MS:

  • Provides no structural information beyond what can be inferred from retention time matching with a known standard.

  • Method development can be time-consuming, requiring screening of different chiral columns and mobile phases.[16]

Experimental Protocols

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve ~1 mg of (2S)-1-methoxypropan-2-amine hydrochloride in 1 mL of a volatile solvent like methanol.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • GC Conditions (if used):

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250°C (to ensure volatilization and dissociation of the HCl salt).

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the molecular ion peak (m/z 89) and compare the fragmentation pattern with the predicted pathways, paying close attention to the base peak at m/z 44.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.[2]

  • Instrumentation: An HPLC system with a UV or MS detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Lux Cellulose-3 column.[13][15]

    • Mobile Phase: A normal-phase mixture such as n-hexane/isopropanol/diethylamine (e.g., 90:10:0.1 v/v/v). The basic additive (diethylamine) is crucial for good peak shape of the amine.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a low wavelength (e.g., 210 nm) or coupled to a mass spectrometer (LC-MS).

  • Data Analysis: Integrate the peak areas for the (S)-enantiomer and the potential (R)-enantiomer impurity. Calculate the enantiomeric purity or enantiomeric excess (ee%).

Integrated Analytical Workflow

A robust analytical strategy for (2S)-1-methoxypropan-2-amine hydrochloride integrates these techniques to provide a complete picture of the compound's identity, purity, and stereochemistry.

G cluster_workflow Analytical Workflow cluster_techniques Characterization Techniques cluster_results Obtained Information Sample Sample: (2S)-1-methoxypropan-2-amine HCl MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC Chiral HPLC-UV Sample->HPLC MW Molecular Weight & Structural Fragments MS->MW Structure Definitive Structure & Connectivity NMR->Structure Purity Enantiomeric Purity (ee%) HPLC->Purity

Figure 2: Integrated workflow for comprehensive analytical characterization.

Conclusion and Recommendations

The analysis of (2S)-1-methoxypropan-2-amine hydrochloride benefits from a multi-technique approach.

  • Mass Spectrometry (EI-MS) is an invaluable tool for rapid confirmation of molecular weight and for providing structural information through its predictable fragmentation pattern, which is dominated by α-cleavage to produce a characteristic base peak at m/z 44.

  • NMR Spectroscopy is essential for the unambiguous confirmation of the compound's covalent structure and for identifying any structural isomers or process-related impurities.

  • Chiral HPLC is the definitive technique for quantifying enantiomeric purity, a critical quality attribute for any chiral pharmaceutical intermediate.

For drug development professionals, utilizing MS for initial screening and reaction monitoring, followed by comprehensive characterization of the final product with NMR and Chiral HPLC, constitutes a robust, self-validating, and scientifically sound analytical strategy.

References

  • BenchChem. (2025). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography. BenchChem.
  • O'Neil, M. J. (Ed.). (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • SlideServe. (2019). Fragmentation of Amines in EI-MS.
  • Hamachi, A., et al. (2019). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate.
  • Ali, I., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Analytical and Bioanalytical Chemistry.
  • BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. BenchChem.
  • McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube.
  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.
  • Reddit. (2023). How to detect a HCl salt in organic compounds. Reddit.
  • Cook, S. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Ali, A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.
  • Sun, J., et al. (n.d.). Supplementary Information.
  • Sigma-Aldrich. (n.d.). (S)-1-Methoxypropan-2-amine hydrochloride.
  • ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol.
  • PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information.
  • NIST. (n.d.). 2-Propanamine, 1-methoxy-. NIST Chemistry WebBook.

Sources

Safety & Regulatory Compliance

Safety

(2S)-1-methoxypropan-2-amine hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of (2S)-1-Methoxypropan-2-amine Hydrochloride As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and safety requirements of chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (2S)-1-Methoxypropan-2-amine Hydrochloride

As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and safety requirements of chiral amine salts. (2S)-1-methoxypropan-2-amine hydrochloride (CAS: 1162054-86-5) is a critical chiral building block widely used in drug development and API synthesis[1]. While the hydrochloride salt form provides thermodynamic stability compared to its volatile free-base counterpart, it remains a reactive, hygroscopic compound.

This guide provides a self-validating framework for the operational handling, spill response, and EPA-compliant disposal of this chemical, ensuring absolute laboratory safety and regulatory compliance.

Chemical Profiling & Hazard Assessment

Understanding the physicochemical behavior of (2S)-1-methoxypropan-2-amine hydrochloride is the first step in designing a foolproof disposal strategy. The amine hydrochloride salt is highly water-soluble and acts as a mild acid in aqueous solutions.

Table 1: Physicochemical and Hazard Profile

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 1162054-86-5Unique identifier for SDS tracking and inventory[1].
Physical State Solid (Hygroscopic)Must be stored in a desiccator; spills can become sticky/corrosive if exposed to ambient humidity.
Hazard Class (OSHA) Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires appropriate PPE (nitrile gloves, safety goggles) per [2].
Decomposition Products COx, NOx, HCl gasIncineration must occur at facilities equipped with acid gas scrubbers.

Causality Insight: The hygroscopic nature of this salt dictates our handling approach. If left exposed to ambient air, the powder absorbs atmospheric moisture, leading to a localized concentration of acidic chloride ions. This not only increases the risk of severe contact dermatitis upon skin exposure but also accelerates the degradation of incompatible storage containers (e.g., reactive metals).

Step-by-Step Disposal Methodology

Disposal must strictly comply with the Resource Conservation and Recovery Act (RCRA), specifically the guidelines outlined in for identifying and listing hazardous waste[3].

Protocol: Segregation, Neutralization, and Packaging

  • Waste Characterization : Determine if the waste is pure/solid (e.g., expired reagent) or in solution (e.g., reaction mother liquor). Pure (2S)-1-methoxypropan-2-amine hydrochloride is generally classified as a non-RCRA listed hazardous waste but exhibits characteristic hazards (toxicity/irritant) that mandate chemical waste disposal[3].

  • Aqueous Waste Neutralization (For Solutions) : If the salt is dissolved in an aqueous waste stream, the hydrochloride component will lower the pH. Adjust the solution to pH 6–8 using dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3) before adding it to a general aqueous waste carboy.

    • Self-Validation Step: Use pH indicator strips before and after neutralization. Log the final neutral pH on the waste manifest to ensure you do not inadvertently mobilize heavy metals or cause gas-generating reactions in the bulk waste container.

  • Solid Waste Containment : For solid waste (including contaminated Kimwipes, spatulas, or silica gel), sweep up the material using a dedicated brush and pan to minimize dust generation. Do NOT use a standard vacuum cleaner, as the exhaust will aerosolize the irritant dust.

  • Packaging : Place the collected waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Do not reuse the original manufacturer container for mixed waste.

  • Labeling : Affix a GHS-compliant hazardous waste label immediately. The label must explicitly state "Hazardous Waste - Contains (2S)-1-methoxypropan-2-amine hydrochloride" and list the primary hazards (Irritant)[2].

Disposal Workflow Visualization

To ensure standard operating procedures (SOPs) are followed without deviation, refer to the following logical workflow for waste segregation and routing.

G Start Waste Generation: (2S)-1-methoxypropan-2-amine HCl Segregate Segregation: Isolate from strong oxidizers Start->Segregate Aqueous Aqueous Waste Stream (Adjust to pH 6-8) Segregate->Aqueous Dissolved Solid Solid Waste Stream (Contaminated PPE/Silica) Segregate->Solid Dry/Absorbed Labeling RCRA Labeling (40 CFR 262) Aqueous->Labeling Solid->Labeling Storage SAA Storage Secondary Containment Labeling->Storage Incineration High-Temp Incineration (Licensed Facility) Storage->Incineration Transport

Fig 1: Step-by-step disposal workflow for (2S)-1-methoxypropan-2-amine hydrochloride waste.

Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

Immediate Actions & Cleanup Protocol :

  • Evacuate and Ventilate : Clear the immediate area. Ensure laboratory exhaust (fume hoods, snorkels) is operating at maximum capacity to clear potential dust.

  • PPE Upgrade : Responders must don chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill is large and dust is suspended, an N95 or P100 particulate respirator is required.

  • Containment : Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust, as amine hydrochlorides can react unpredictably with organic matrices under certain conditions.

  • Collection : Carefully scoop the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket.

  • Surface Decontamination : Wash the spill area with copious amounts of water and a mild detergent. Because the compound is highly water-soluble, this will effectively remove residual traces.

    • Self-Validation Step: Swab the cleaned area with a wet cotton swab and tap it against pH indicator paper. A neutral pH (pH ~7) confirms the complete removal of the acidic hydrochloride salt residue.

Final Disposition

Final disposal must be executed through a licensed hazardous waste management company capable of high-temperature incineration. Incineration is the only acceptable method of destruction for this compound. Thermal destruction breaks down the molecule into CO2, H2O, and toxic NOx/HCl gases, which are subsequently captured and neutralized by the facility's environmental alkaline scrubbers. Never dispose of amine hydrochlorides down the sanitary sewer unless explicitly permitted by your local publicly owned treatment works (POTW) and preceded by neutralization.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1200 - Hazard Communication". eCFR. Retrieved from[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste". eCFR. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling (2S)-1-methoxypropan-2-amine hydrochloride

Advanced Safety & Operational Protocol: Handling (2S)-1-methoxypropan-2-amine hydrochloride As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Protocol: Handling (2S)-1-methoxypropan-2-amine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of true operational security.

(2S)-1-methoxypropan-2-amine hydrochloride (CAS No. 1162054-86-5) is a highly valuable chiral building block utilized extensively in pharmaceutical synthesis and drug development ()[1]. However, its physical state as an amine hydrochloride salt presents unique handling challenges. This guide provides a self-validating, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The compound is globally classified with several critical hazard statements ()[2]:

  • H302 / H332 (Acute Toxicity - Oral/Inhalation): Harmful if swallowed or inhaled[2].

  • H315 (Skin Irritation) & H319 (Eye Irritation): The core hazard stems from its salt formulation. The hydrochloride salt can rapidly dissociate upon contact with physiological moisture (e.g., sweat, tear film, or mucous membranes). This dissociation causes localized pH shifts and osmotic stress, leading to immediate tissue irritation ()[1].

  • H335 (Specific Target Organ Toxicity - Single Exposure): May cause respiratory irritation[1]. Amine hydrochloride salts typically present as fine, crystalline powders. These micro-particulates have a low aerodynamic diameter, allowing them to easily bypass upper respiratory defenses and deposit deep in the sensitive mucosal lining of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

PPE should never be selected arbitrarily. The following matrix outlines the required PPE, grounded in the specific physicochemical vulnerabilities of (2S)-1-methoxypropan-2-amine hydrochloride.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Nitrile gloves (≥ 0.11 mm thickness for solids). Double-glove for solutions.Nitrile provides an excellent barrier against polar organic salts[2]. Double-gloving is mandatory when the salt is dissolved in penetrating organic solvents (e.g., DMSO), which act as carriers across the dermal barrier.
Eye Protection Tightly fitting chemical safety goggles (EN 166 / ANSI Z87.1).Standard safety glasses lack orbital seals. Because the primary physical hazard is the aerosolization of fine, irritating dust[1], a complete seal is required to protect the vulnerable ocular mucosa.
Body Protection Flame-retardant lab coat with knit cuffs, fully buttoned.Knit cuffs prevent the accidental sweeping of powder from the benchtop. Flame retardancy is a standard precaution if the workflow involves subsequent dissolution in flammable organic solvents.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm).Engineering controls supersede PPE. The hood actively removes airborne particulates[2]. If a hood is temporarily compromised, an N95/P100 particulate respirator is the absolute minimum fallback.

Operational Workflow: Step-by-Step Methodology

The following protocol is designed as a self-validating system. Each step includes a verification action to ensure the containment boundary remains intact before proceeding to the next phase of handling.

Step 1: Containment Verification

  • Action: Activate the chemical fume hood and verify the digital face velocity monitor reads between 80 and 100 feet per minute (fpm).

  • Validation & Causality: This specific velocity range ensures optimal capture of aerosolized particulates. Velocities above 100 fpm can create turbulent eddies that actively blow the light powder out of the sash and into the operator's breathing zone.

Step 2: Static Neutralization

  • Action: Pass the closed vial of the compound and the weighing spatula through an anti-static ionizer before opening. Utilize anti-static weigh boats.

  • Validation & Causality: Hydrochloride salts of small organic amines are highly prone to triboelectric charging. Unmitigated static causes the powder to "jump" or repel from the spatula, leading to a loss of mass accuracy and an immediate inhalation risk[1]. Neutralizing the static ensures the powder remains consolidated.

Step 3: Aliquoting and Transfer

  • Action: Open the vial only within the designated safe zone of the hood (at least 6 inches behind the sash). Transfer the required mass using a micro-spatula.

  • Validation & Causality: The 6-inch rule ensures the material is manipulated strictly within the laminar flow region of the hood, preventing user exposure to stray particulates.

Step 4: In-Hood Dissolution (Primary Containment)

  • Action: If preparing a stock solution, add the solvent directly to the weigh boat or transfer vessel inside the fume hood before moving the container to the general lab area.

  • Validation & Causality: Once solvated, the vapor pressure of the salt is practically zero, and the dust hazard is entirely eliminated.

Workflow N1 1. Containment Verification (Fume Hood >80 fpm) N2 2. Static Neutralization (Ionizer & Anti-static tools) N1->N2 Airflow Validated N3 3. Aliquoting & Transfer (>6 inches behind sash) N2->N3 Static Neutralized N4 4. In-Hood Dissolution (Eliminate Dust Hazard) N3->N4 Mass Secured N5 5. Decontamination (Wet Wipe Down) N4->N5 Solvated / Safe

Figure 1: Operational workflow for handling (2S)-1-methoxypropan-2-amine hydrochloride.

Spill Response & Disposal Plan

A rapid, mechanistically sound response to spills prevents widespread laboratory contamination and protects personnel.

Solid Spills (< 5g):

  • Action: Do NOT dry sweep. Cover the spill with a damp, absorbent cloth (water is highly effective as the hydrochloride salt is water-soluble).

  • Causality: Dry sweeping mechanically aerosolizes the irritating amine HCl dust, exacerbating the H335 inhalation hazard[1]. Moisture immediately dissolves the salt, trapping the irritating ions in the aqueous phase and completely neutralizing the airborne threat.

Solution Spills:

  • Action: Absorb with chemically inert pads (e.g., polypropylene). If dissolved in an organic solvent, ensure there are no ignition sources nearby and increase ventilation.

Disposal Plan:

  • Action: Place all contaminated wipes, gloves, and empty vials into a sealed, clearly labeled hazardous waste bag. Dispose of as halogenated or non-halogenated organic waste (depending on the solvent used for dissolution) in accordance with institutional and local environmental regulations[1].

References

  • PubChem Compound Summary for CID 54596079, (2S)-1-methoxypropan-2-amine hydrochloride. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-1-methoxypropan-2-amine hydrochloride
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